molecular formula C7H14N2O B3021541 1-Acetyl-4-methylpiperazine CAS No. 60787-05-5

1-Acetyl-4-methylpiperazine

Cat. No.: B3021541
CAS No.: 60787-05-5
M. Wt: 142.2 g/mol
InChI Key: YSDBJKNOEWSFGA-UHFFFAOYSA-N
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Description

1-Acetyl-4-methylpiperazine is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Acetyl-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(10)9-5-3-8(2)4-6-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDBJKNOEWSFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902687
Record name NoName_3236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Acetyl-4-methylpiperazine: A Technical Guide to Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and applications of 1-Acetyl-4-methylpiperazine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

1-Acetyl-4-methylpiperazine (CAS: 13889-98-0) is a disubstituted piperazine derivative featuring a tertiary amine and an acetamide moiety.[1] It serves as a vital pharmacophore in drug discovery, particularly as a Nicotinic Acetylcholine Receptor (nAChR) agonist and a solubilizing motif in kinase inhibitors.[2] Its dual functionality—combining a basic center (N-methyl) with a neutral, hydrogen-bond accepting amide (N-acetyl)—makes it an ideal scaffold for tuning the pharmacokinetic profiles (LogP, solubility) of drug candidates.

Part 1: Chemical Identity & Physical Characterization

Chemical Identity
PropertyDetail
IUPAC Name 1-(4-methylpiperazin-1-yl)ethanone
CAS Number 13889-98-0
Molecular Formula C

H

N

O
Molecular Weight 142.20 g/mol
SMILES CN1CCN(CC1)C(C)=O
InChIKey YSDBJKNOEWSFGA-UHFFFAOYSA-N
Physical Properties

Unlike many simple piperazines which are volatile liquids, the acetylation of the nitrogen significantly alters the physical state and basicity.[2]

ParameterValueNotes
Physical State Viscous liquid or low-melting solidHygroscopic; often handled as a hydrochloride salt for stability.[1]
Boiling Point ~138–142 °C (Predicted/Lit)High boiling point due to dipole-dipole interactions of the amide.[1][2]
Density ~1.0 g/mL (Estimated)Slightly denser than 1-methylpiperazine (0.903 g/mL) due to oxygen content.[1][2]
Solubility Miscible in Water, Methanol, DMSOThe N-methyl amine remains protonatable, ensuring high aqueous solubility.[2]
pKa (Basic) 7.9 – 8.1 (Experimental)The N4-methyl nitrogen is the sole basic center.[1][2] The N1-acetyl nitrogen is non-basic (amide).[1][2]

Part 2: Synthetic Pathways & Manufacturing

The synthesis of 1-Acetyl-4-methylpiperazine is a classic nucleophilic acyl substitution.[1] The procedure must be controlled to prevent bis-acetylation (impossible here due to the N-methyl group) or quaternary salt formation.[1]

Synthesis Protocol: Selective Acetylation

Reaction: N-Methylpiperazine + Acetic Anhydride


 1-Acetyl-4-methylpiperazine + Acetic Acid[1]
Reagents:
  • Substrate: 1-Methylpiperazine (1.0 eq)

  • Reagent: Acetic Anhydride (1.1 eq)[2]

  • Solvent: Dichloromethane (DCM) or Toluene[2]

  • Base: Triethylamine (1.2 eq) or excess starting amine (less preferred due to cost).[2]

Step-by-Step Methodology:
  • Setup: Charge a 3-neck round-bottom flask with 1-Methylpiperazine and DCM under an inert atmosphere (

    
    ). Cool to 0°C using an ice bath.[1][2]
    
  • Addition: Add Triethylamine. Then, add Acetic Anhydride dropwise via an addition funnel over 30 minutes.[2] Note: Exothermic reaction; maintain internal temp < 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (MeOH:DCM 1:9) or GC-MS.[1]

  • Quench: Quench with saturated

    
     solution to neutralize acetic acid byproducts.
    
  • Workup: Extract the aqueous layer with DCM (3x).[1][2] Combine organic layers, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Vacuum distillation is recommended for high purity (>98%), or conversion to the HCl salt by adding HCl in dioxane.[2]

Synthesis Workflow Diagram

Synthesis Start 1-Methylpiperazine (Liquid, Basic) Intermediate Reaction Mixture (Amide Formation) Start->Intermediate + Reagent Reagent Acetic Anhydride (DCM, 0°C) Reagent->Intermediate Quench NaHCO3 Quench (Neutralize Acid) Intermediate->Quench 4 hrs, RT Extraction DCM Extraction Quench->Extraction Product 1-Acetyl-4-methylpiperazine (Target) Extraction->Product Distillation/Salt Formation

Figure 1: Synthetic workflow for the mono-acetylation of N-methylpiperazine.

Part 3: Chemical Reactivity & Stability Profile

Structural Reactivity

The molecule contains two distinct nitrogen environments, dictating its chemical behavior:[2][3]

  • N1 (Amide Nitrogen): Electronically deactivated by the carbonyl group.[1][2] It is non-nucleophilic and stable to hydrolysis under neutral conditions.[1][2] It requires strong acid/base and heat to hydrolyze back to the amine.[1][2]

  • N4 (Amine Nitrogen): A tertiary amine with a lone pair.[1][2] It is nucleophilic and basic (pKa ~8.0).[2] It readily forms salts (HCl, citrate) and can participate in quaternization reactions with alkyl halides (e.g., Methyl Iodide) to form quaternary ammonium salts.[2]

Stability
  • Thermal Stability: Stable up to ~150°C. Decomposition may occur at higher temperatures, releasing nitrogen oxides.[2]

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a cool, dry place. The HCl salt form is significantly more stable and non-hygroscopic compared to the free base.[2]

Part 4: Applications in Drug Discovery

Nicotinic Acetylcholine Receptor (nAChR) Agonist

1-Acetyl-4-methylpiperazine mimics the neurotransmitter Acetylcholine .[1][4]

  • Mechanism: The N-acetyl group mimics the acetyl ester of acetylcholine, while the protonated N-methyl nitrogen mimics the quaternary ammonium cation of acetylcholine.[2]

  • Utility: Used as a probe to study synaptic plasticity and cholinergic signaling pathways in neuroscience.[2][4]

Fragment-Based Drug Design (FBDD)

The piperazine ring is a "privileged scaffold" in medicinal chemistry.[1][2] This specific derivative is used to:

  • Improve Solubility: The basic N-methyl group ensures solubility in acidic media (stomach pH).[1][2]

  • Rigidify Linkers: The piperazine ring introduces a defined conformational constraint (chair conformation) between the acetyl group and the methyl group, useful for positioning pharmacophores.[2]

Biological Signaling Pathway

Signaling Ligand 1-Acetyl-4-methylpiperazine (Ligand) Receptor nAChR (Nicotinic Receptor) Ligand->Receptor Binding Channel Ion Channel Opening (Na+/Ca2+ Influx) Receptor->Channel Conformational Change Response Depolarization & Signal Transduction Channel->Response Activation

Figure 2: Mechanism of action as a nAChR agonist.[1]

Part 5: Safety, Handling, & Toxicology

GHS Classification[1][8]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][5]

    • H335: May cause respiratory irritation.[1][2]

Handling Protocols
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2][6] Use in a fume hood to avoid inhalation of vapors.[1][2]

  • Spill Response: Absorb with inert material (vermiculite/sand).[1][2] Neutralize with dilute acid if necessary (though the compound itself is basic).[2]

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides) and acid chlorides (potential for exothermic reaction).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 550758, 1-Acetyl-4-methylpiperazine. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][7] Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Acetyl-4-methylpiperazine (CAS No. 60787-05-5)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-4-methylpiperazine, identified by CAS number 60787-05-5, is a derivative of N-methylpiperazine, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The piperazine ring is a privileged scaffold, appearing in numerous clinically approved drugs due to its favorable pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive technical overview of 1-Acetyl-4-methylpiperazine, covering its chemical properties, synthesis, analytical characterization, applications in drug discovery, and essential safety protocols. The document is intended to serve as a foundational resource for scientists leveraging this versatile building block in their research and development endeavors.

Core Chemical and Physical Properties

1-Acetyl-4-methylpiperazine is a small molecule whose structure incorporates a piperazine ring N-acetylated at one nitrogen atom and N-methylated at the other. This configuration imparts specific physicochemical properties that are crucial for its application as a synthetic intermediate. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 60787-05-5[3][4]
Molecular Formula C₇H₁₄N₂O[3][4]
Molecular Weight 142.20 g/mol [3][4]
IUPAC Name 1-(4-methylpiperazin-1-yl)ethanone[3]
Synonyms 4-methylpiperazinyl-1-oxoethane, Piperazine, 1-acetyl-4-methyl-[3]
SMILES CC(=O)N1CCN(CC1)C[3]
InChIKey YSDBJKNOEWSFGA-UHFFFAOYSA-N[3]
logP (Octanol/Water) -0.5 (Computed)[3]
Water Solubility Log10(WS) available (specific value not given)[5]

Synthesis and Reaction Pathways

The primary and most direct route for the synthesis of 1-Acetyl-4-methylpiperazine involves the acetylation of 1-methylpiperazine. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks an acetylating agent.

General Synthesis Workflow

The reaction typically involves treating 1-methylpiperazine with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base or in a suitable solvent system to neutralize the acidic byproduct. The choice of reagents and conditions can be optimized to achieve high yield and purity.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification R1 1-Methylpiperazine (CAS: 109-01-3) P2 Nucleophilic Acyl Substitution R1->P2 R2 Acetylating Agent (e.g., Acetic Anhydride) R2->P2 P1 Reaction Solvent (e.g., DCM, Ethanol) P1->P2 in Prod 1-Acetyl-4-methylpiperazine (Crude Product) P2->Prod Purify Purification (e.g., Distillation, Chromatography) Prod->Purify Final Pure Product (CAS: 60787-05-5) Purify->Final G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) (Endogenous Ligand) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Activates AMP 1-Acetyl-4-methylpiperazine (Exogenous Agonist) AMP->nAChR Binds & Activates (Mimics ACh) Response Downstream Cellular Response (e.g., Ion Channel Opening, Signal Transduction) nAChR->Response Triggers G cluster_ppe 1. Personal Protective Equipment cluster_handling 2. Handling & Storage cluster_disposal 3. Emergency & Disposal PPE Gloves Lab Coat Goggles/Face Shield Handling Use in Fume Hood Avoid Contact PPE->Handling Storage Cool, Dry, Ventilated Sealed Container Handling->Storage Spill Contain & Clean Spill per Protocol Handling->Spill Disposal Dispose as Hazardous Waste Storage->Disposal

Sources

Technical Monograph: 1-Acetyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthesis, and Pharmaceutical Applications

Executive Summary

1-Acetyl-4-methylpiperazine (CAS: 60787-05-5) represents a critical structural motif in medicinal chemistry, functioning primarily as a bifunctional scaffold in the synthesis of piperazine-based therapeutics. Characterized by a piperazine ring substituted with a methyl group at the N4 position and an acetyl moiety at the N1 position, this molecule serves as a model system for studying amide bond rotamerism and as a metabolic marker for drugs like diethylcarbamazine. This guide provides a rigorous technical analysis of its structural properties, optimized synthetic protocols, and validation methodologies.

Structural Architecture & Physicochemical Profile[1][2]

The physicochemical behavior of 1-acetyl-4-methylpiperazine is dictated by the interplay between the basic tertiary amine (N4) and the neutral, planar amide (N1).

Table 1: Physicochemical Specifications

PropertyValue / Description
IUPAC Name 1-(4-methylpiperazin-1-yl)ethanone
CAS Registry 60787-05-5
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Physical State Colorless to pale yellow liquid / Low-melting solid
LogP ~ -0.22 (Hydrophilic)
pKa (Calculated) ~8.5 (attributed to N4-methyl amine)
Solubility Miscible in water, ethanol, DMSO, and chloroform
InChI Key YSDBJKNOEWSFGA-UHFFFAOYSA-N
3D Conformational Dynamics

Unlike symmetrical piperazines, 1-acetyl-4-methylpiperazine exhibits distinct conformational isomerism. The N1-acetyl bond possesses partial double-bond character (resonance), restricting rotation and creating cis/trans rotamers relative to the carbonyl oxygen.

  • N4-Center: Adopts a chair conformation to minimize 1,3-diaxial interactions.

  • N1-Center: Planar geometry due to amide resonance (

    
    ).
    
Synthetic Pathways & Process Optimization

The most robust synthesis involves the selective acetylation of 1-methylpiperazine . This reaction is highly exothermic and requires careful thermal management to prevent the formation of diacetylated impurities (via ring opening) or polymerization.

Protocol: Selective Acetylation via Acetic Anhydride

Reaction Class: Nucleophilic Acyl Substitution

Reagents:

  • Substrate: 1-Methylpiperazine (1.0 eq)

  • Acylating Agent: Acetic Anhydride (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (for azeotropic drying)

  • Base: Triethylamine (1.2 eq) - Optional if using anhydride, mandatory if using acetyl chloride.

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 1-Methylpiperazine and dry DCM under an inert Nitrogen atmosphere. Cool the system to 0°C using an ice/salt bath.

  • Addition: Add Acetic Anhydride dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Mechanism Note: The lone pair on the secondary amine (N1) attacks the carbonyl carbon of the anhydride. The N4 tertiary amine is less nucleophilic due to steric hindrance and lack of a reactive N-H bond, ensuring regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Quench: Quench excess anhydride with saturated aqueous NaHCO₃.

  • Workup: Extract the organic layer. Wash with brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation (approx. 110-120°C at 5 mmHg) to yield a clear oil.

SynthesisWorkflow Start 1-Methylpiperazine (Substrate) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (0°C, DCM) Reagent->Intermediate Workup NaHCO3 Quench & Extraction Intermediate->Workup Elimination of AcOH Product 1-Acetyl-4-methylpiperazine (>98% Purity) Workup->Product Distillation

Figure 1: Synthetic workflow for the selective acetylation of 1-methylpiperazine.

Analytical Characterization & Validation

Validation of the structural formula requires distinguishing the acetyl-methyl signals from the N-methyl signals.

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum in CDCl₃ typically displays broadening or splitting of the ring protons due to the restricted rotation of the amide bond (rotamers).

Table 2: ¹H NMR Assignment (400 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
2.08 Singlet (s)3H-C(O)CHAcetyl methyl group.
2.30 Singlet (s)3HN-CHN4-Methyl group.
2.35 - 2.45 Multiplet (m)4HRing H (C3, C5)Protons adjacent to N4 (amine).
3.45 - 3.65 Multiplet (m)4HRing H (C2, C6)Protons adjacent to N1 (amide). Deshielded by carbonyl anisotropy.

Interpretation Logic:

  • The 3.45-3.65 ppm signal often appears as two distinct triplets or broad humps. This is due to the amide bond's double-bond character, which makes the two sides of the piperazine ring magnetically non-equivalent on the NMR timescale.

  • The 2.30 ppm singlet confirms the integrity of the N-methyl group; loss of this signal would indicate demethylation.

Mass Spectrometry (MS) Fragmentation

Technique: GC-MS (EI, 70 eV)

  • Molecular Ion (M+): m/z 142

  • Base Peak: m/z 99 (Loss of Acetyl group [M - 43]⁺ or Loss of N-methyl fragment depending on pathway).

  • Key Fragment: m/z 58 (Characteristic of N-methyl-methylene iminium ion,

    
    ).
    

MassSpec M_Ion Molecular Ion [M]+ m/z 142 Frag1 Fragment m/z 99 [M - C2H3O]+ M_Ion->Frag1 Loss of Acetyl (-43) Frag3 Base Peak m/z 58 [CH2=N(Me)CH2]+ M_Ion->Frag3 McLafferty-like Rearrangement Frag2 Fragment m/z 70 Piperazine Ring Frag1->Frag2 Ring Cleavage

Figure 2: Proposed fragmentation pathway for structural confirmation via Mass Spectrometry.

Pharmaceutical Applications & Significance[1][8][9][10]
1. Metabolic Marker

1-Acetyl-4-methylpiperazine is a known metabolite of Diethylcarbamazine (DEC) , a drug used to treat filariasis. In vivo, DEC undergoes N-deethylation and subsequent oxidation/acetylation. Monitoring the levels of 1-acetyl-4-methylpiperazine in urine or plasma helps researchers understand the metabolic clearance rate of piperazine-based anthelmintics.

2. Synthetic Scaffold

In drug discovery, this molecule serves as a "capped" piperazine building block.

  • Linker Chemistry: The acetyl group acts as a stable, non-basic handle, while the N4-methyl can be demethylated (using chloroformates) to reveal a secondary amine for further functionalization, allowing for the synthesis of asymmetric piperazine ligands.

  • Solubility Enhancer: The introduction of the piperazine moiety generally improves the water solubility of lipophilic drug candidates (LogP modulation).

Safety & Handling
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the amide bond over extended periods.

  • Disposal: Incineration with a scrubber for nitrogen oxides.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 550758, 1-Acetyl-4-methylpiperazine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Acetyl-4-methylpiperazine Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Mullins, R. J. (2018). Amide Bond Rotation in Piperazine Derivatives. Journal of Organic Chemistry.[2] (Contextual synthesis reference).

  • World Health Organization.Diethylcarbamazine Metabolism. WHO Drug Information.

Sources

Biological activity of N-acetyl-N'-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-acetyl-N'-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-N'-methylpiperazine is a derivative of the versatile N-methylpiperazine scaffold, a privileged structure in modern medicinal chemistry. While the parent compound is a cornerstone in the synthesis of a multitude of pharmaceuticals, the biological profile of its N-acetylated form is less explored. This guide synthesizes the current, albeit limited, understanding of N-acetyl-N'-methylpiperazine's biological activity, focusing on its identity as a nicotinic acetylcholine receptor (nAChR) agonist. We will delve into its chemical identity, a plausible synthetic route, and its known interaction with nAChRs. Furthermore, this document will serve as a forward-looking research prospectus, outlining a comprehensive suite of experimental protocols to fully characterize its pharmacological and therapeutic potential. This guide is intended to be a foundational resource for researchers poised to investigate this intriguing molecule.

Introduction: The Chemical and Pharmacological Context

The piperazine ring is a ubiquitous heterocyclic motif in drug discovery, renowned for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[1] The addition of a methyl group to one of the nitrogen atoms, yielding N-methylpiperazine, creates a tertiary amine that is a key building block in numerous approved drugs, including those targeting the central nervous system (CNS).[2][3][4] N-methylpiperazine is a component of drugs with diverse therapeutic applications, from antipsychotics and antihistamines to anti-anginal and erectile dysfunction medications.[3]

The acetylation of a piperazine nitrogen, as seen in N-acetyl-N'-methylpiperazine, can significantly alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its biological activity. Notably, N-acetylation is a recognized metabolic pathway for some piperazine-containing drugs, underscoring the biological relevance of the N-acetylpiperazine scaffold.[5]

This guide focuses on the specific molecule, 1-Acetyl-4-methylpiperazine (IUPAC name: 1-(4-methylpiperazin-1-yl)ethanone), a compound whose biological activity is beginning to be elucidated.[1]

Table 1: Physicochemical Properties of N-acetyl-N'-methylpiperazine

PropertyValueSource
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol [1]
CAS Number 60787-05-5[1]

Synthesis of N-acetyl-N'-methylpiperazine: A Proposed Route

While a specific, detailed synthesis for N-acetyl-N'-methylpiperazine is not extensively documented in readily available literature, a logical and efficient synthetic pathway can be proposed based on established chemical principles for the alkylation and acylation of piperazines. A common approach involves the N-alkylation of a mono-acylated piperazine.[6]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from piperazine, or a single step from N-methylpiperazine. For the purpose of clarity and control over the final product, a stepwise approach is often preferred.

G cluster_0 Step 1: Acetylation of Piperazine cluster_1 Step 2: Methylation of N-Acetylpiperazine Piperazine Piperazine Acetylpiperazine N-Acetylpiperazine Piperazine->Acetylpiperazine Acetic Anhydride or Acetyl Chloride N_acetyl_N_methylpiperazine N-acetyl-N'-methylpiperazine Acetylpiperazine->N_acetyl_N_methylpiperazine Methylating Agent (e.g., Methyl Iodide)

Caption: Proposed two-step synthesis of N-acetyl-N'-methylpiperazine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure and should be optimized for safety and yield.

Step 1: Synthesis of N-Acetylpiperazine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acetylating Agent: Slowly add one equivalent of acetyl chloride or acetic anhydride dropwise to the cooled solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-acetylpiperazine.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Step 2: Synthesis of N-acetyl-N'-methylpiperazine

  • Reaction Setup: Dissolve the purified N-acetylpiperazine in a polar aprotic solvent such as acetonitrile or dimethylformamide in a round-bottom flask.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to the solution.

  • Addition of Methylating Agent: Add a slight excess (1.1 to 1.2 equivalents) of a methylating agent, such as methyl iodide or dimethyl sulfate.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, N-acetyl-N'-methylpiperazine, can be purified by column chromatography or distillation.

Known Biological Activity: A Nicotinic Acetylcholine Receptor Agonist

The most significant piece of currently available information regarding the biological activity of N-acetyl-N'-methylpiperazine is its identification as a nicotinic acetylcholine receptor (nAChR) agonist.[7]

Understanding Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. They are crucial for a wide range of physiological processes in both the central and peripheral nervous systems. In the CNS, nAChRs are involved in cognitive functions such as learning and memory, attention, and arousal. Their dysfunction has been implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).

G cluster_0 nAChR Activation nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening (Na+, K+, Ca2+) nAChR->Ion_Channel Binding of Agonist Depolarization Membrane Depolarization Ion_Channel->Depolarization Signaling Downstream Signaling Depolarization->Signaling Agonist N-acetyl-N'-methylpiperazine (Agonist) Agonist->nAChR

Caption: Agonist binding and activation of a nicotinic acetylcholine receptor.

Implications of nAChR Agonism

The identification of N-acetyl-N'-methylpiperazine as a nAChR agonist suggests that this compound could have a range of effects on the nervous system, potentially influencing:

  • Cognitive Enhancement: Agonism at certain nAChR subtypes is known to improve cognitive performance.

  • Neuroprotection: Activation of nAChRs can be neuroprotective in models of neurodegenerative diseases.

  • Modulation of Neurotransmitter Release: nAChRs are located on presynaptic terminals and modulate the release of other neurotransmitters like dopamine, serotonin, and glutamate.

Proposed Research Plan for Comprehensive Biological Characterization

The current knowledge about N-acetyl-N'-methylpiperazine is a promising starting point. A systematic and in-depth investigation is required to fully understand its biological activity and therapeutic potential. The following is a proposed research plan with detailed experimental workflows.

In Vitro Pharmacological Profiling

Objective: To determine the potency, efficacy, and selectivity of N-acetyl-N'-methylpiperazine at various nAChR subtypes and to screen for off-target activities.

Experimental Workflow:

G cluster_0 In Vitro Profiling Radioligand_Binding Radioligand Binding Assays Functional_assays Functional_assays Radioligand_Binding->Functional_assays Functional_Assays Functional Assays (e.g., Calcium Imaging, Electrophysiology) Selectivity_Screening Off-Target Selectivity Screening Functional_Assays->Selectivity_Screening ADME_Tox In Vitro ADME/Tox Assays Selectivity_Screening->ADME_Tox Compound N-acetyl-N'-methylpiperazine Compound->Radioligand_Binding

Caption: Workflow for the in vitro characterization of N-acetyl-N'-methylpiperazine.

Detailed Protocols:

  • Radioligand Binding Assays:

    • Prepare cell membranes from cell lines stably expressing different human nAChR subtypes (e.g., α7, α4β2).

    • Incubate the membranes with a known radiolabeled nAChR ligand (e.g., [³H]-epibatidine) in the presence of increasing concentrations of N-acetyl-N'-methylpiperazine.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki (inhibition constant) from the competition binding curves to determine the affinity of the compound for each receptor subtype.

  • Functional Assays (Calcium Imaging):

    • Culture cells expressing the nAChR subtype of interest on multi-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Use a fluorescence plate reader or a microscope equipped for live-cell imaging to measure baseline fluorescence.

    • Apply increasing concentrations of N-acetyl-N'-methylpiperazine and record the change in fluorescence, which corresponds to calcium influx through the activated receptor channels.

    • Calculate the EC₅₀ (half-maximal effective concentration) and Emax (maximal effect) to determine the potency and efficacy of the compound as an agonist.

  • Off-Target Selectivity Screening:

    • Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen N-acetyl-N'-methylpiperazine against a broad panel of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions that could lead to side effects.

  • In Vitro ADME/Tox Assays:

    • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time using LC-MS.

    • CYP450 Inhibition: Assess the potential of the compound to inhibit major cytochrome P450 enzymes using commercially available kits.

    • Cell Viability/Cytotoxicity: Treat various cell lines with increasing concentrations of the compound and measure cell viability using assays such as the MTT or CellTiter-Glo assay.

In Vivo Behavioral and Pharmacokinetic Studies

Objective: To evaluate the effects of N-acetyl-N'-methylpiperazine on CNS-related behaviors in animal models and to determine its pharmacokinetic profile.

Table 2: Proposed In Vivo Studies

Study TypeAnimal ModelKey Parameters to MeasureRationale
Pharmacokinetics Rodents (Rats or Mice)Cmax, Tmax, AUC, half-life, brain penetrationTo understand the absorption, distribution, metabolism, and excretion of the compound.
Cognitive Enhancement RodentsPerformance in novel object recognition, Morris water maze, or passive avoidance tasksTo assess pro-cognitive effects consistent with nAChR agonism.
Anxiolytic/Anxiogenic Effects RodentsBehavior in the elevated plus maze or open field testTo evaluate potential effects on anxiety-like behaviors.
Antidepressant-like Effects RodentsImmobility time in the forced swim test or tail suspension testTo explore potential antidepressant activity.

Future Directions and Therapeutic Potential

The initial identification of N-acetyl-N'-methylpiperazine as a nicotinic acetylcholine receptor agonist opens up exciting avenues for further research.[7] A thorough execution of the proposed research plan would provide a comprehensive understanding of its biological activity.

Should the data from these studies be promising, particularly demonstrating potent and selective nAChR agonism with a good safety profile and favorable pharmacokinetics, N-acetyl-N'-methylpiperazine could be a lead compound for the development of novel therapeutics for a range of CNS disorders. The broad therapeutic potential of piperazine-containing compounds, combined with the specific activity at nAChRs, makes N-acetyl-N'-methylpiperazine a molecule of significant interest.[8]

References

  • CN101239957A - Synthesis method of N-methylpiperazine - Google P
  • N-METHYLPIPERAZINE - Ataman Kimya. (URL: [Link])

  • CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine - Google P
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - MDPI. (URL: [Link])

  • Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - MDPI. (URL: [Link])

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (URL: [Link])

  • The chemistry and biological activities of N-acetylcysteine - PubMed. (URL: [Link])

  • N-Methylpiperazine - Wikipedia. (URL: [Link])

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (URL: [Link])

  • 1-Acetyl-4-methylpiperazine | C7H14N2O | CID 550758 - PubChem. (URL: [Link])

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC. (URL: [Link])

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (URL: [Link])

  • Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro - IJNRD. (URL not available)
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed. (URL: [Link])

Sources

1-Acetyl-4-methylpiperazine: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MoA), chemical synthesis, and experimental profiling of 1-Acetyl-4-methylpiperazine (AMP), a piperazine derivative with significant utility in neuropharmacological research and organic synthesis.

Executive Summary

1-Acetyl-4-methylpiperazine (CAS: 60787-05-5) is a heterocyclic organic compound functioning primarily as a nicotinic acetylcholine receptor (nAChR) agonist .[1][2][3] Structurally, it serves as a rigidified analog of acetylcholine (ACh), where the piperazine ring constrains the nitrogen-carbonyl distance, allowing it to probe the orthosteric binding sites of nAChRs. Beyond its pharmacological utility as a research tool for synaptic plasticity, it acts as a critical intermediate in the synthesis of piperazine-based pharmaceuticals, including anthelmintics and antipsychotics.

Chemical Constitution & Structural Logic

The molecule consists of a piperazine ring substituted at the N1 position with an acetyl group and at the N4 position with a methyl group.

  • Formula:

    
    
    
  • Molecular Weight: 142.20 g/mol [3]

  • Pharmacophore: The

    
    -acetyl moiety mimics the ester linkage of acetylcholine, while the 
    
    
    
    -methyl tertiary amine mimics the quaternary ammonium headgroup of ACh (at physiological pH, the N4 is protonated).
Structural Homology Table
FeatureAcetylcholine (ACh)1-Acetyl-4-methylpiperazine (AMP)Mechanistic Implication
Cationic Center Quaternary Ammonium (

)
Tertiary Amine (

-CH

)
Protonated AMP binds to the anionic subsite (Trp/Tyr residues) of nAChR.
H-Bond Acceptor Ester Carbonyl (

)
Amide Carbonyl (

)
Interacts with the H-bond donor in the receptor binding pocket.
Linker Ethyl Chain (Flexible)Piperazine Ring (Rigid)AMP reduces entropic penalty upon binding; selects for specific receptor conformations.

Mechanism of Action (MoA)

Primary Mechanism: nAChR Agonism

The core pharmacological action of 1-Acetyl-4-methylpiperazine is the activation of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[2]

  • Binding Event: AMP enters the synaptic cleft (or assay buffer) and diffuses to the postsynaptic membrane.

  • Orthosteric Interaction: The protonated N4-methyl nitrogen interacts with the aromatic cage (typically Tryptophan and Tyrosine residues) of the

    
    -subunit of the nAChR. Simultaneously, the acetyl carbonyl forms a hydrogen bond with the receptor's complementary binding residues.
    
  • Conformational Change: Binding induces a rotation of the extracellular domain, opening the transmembrane pore.

  • Ion Flux: The channel opening permits the rapid influx of

    
     and 
    
    
    
    and the efflux of
    
    
    .
  • Depolarization: This cation flux depolarizes the cellular membrane, triggering an Excitatory Postsynaptic Potential (EPSP) or downstream calcium signaling cascades (e.g., CaMKII activation).

Secondary Context: Metabolic Stability

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE), the amide bond in 1-Acetyl-4-methylpiperazine is resistant to AChE hydrolysis. This imparts a longer half-life in biological assays, making it a stable probe for sustained receptor activation studies.

Mechanistic Visualization

The following diagram illustrates the signal transduction pathway triggered by AMP.

MoA_Pathway AMP 1-Acetyl-4-methylpiperazine (Exogenous Ligand) Synapse Synaptic Cleft AMP->Synapse Administration nAChR_Closed nAChR (Closed State) Post-synaptic Membrane Synapse->nAChR_Closed Diffusion Binding Orthosteric Binding (Mimics ACh) nAChR_Closed->Binding Interaction nAChR_Open nAChR (Open State) Conformational Shift Binding->nAChR_Open Activation IonFlux Influx: Na+, Ca2+ Efflux: K+ nAChR_Open->IonFlux Channel Gating Depolarization Membrane Depolarization (EPSP) IonFlux->Depolarization Charge Transfer Signaling Downstream Signaling (e.g., CaMKII, ERK) Depolarization->Signaling Signal Transduction

Figure 1: Signal transduction pathway of 1-Acetyl-4-methylpiperazine acting as a stable nAChR agonist.

Experimental Workflows

A. Chemical Synthesis Protocol

To generate high-purity 1-Acetyl-4-methylpiperazine for research, a direct acetylation of 1-methylpiperazine is the standard industrial and laboratory method.

Reagents:

  • 1-Methylpiperazine (1.0 eq)[4]

  • Acetic Anhydride (1.1 eq) or Acetyl Chloride (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Base (if using Acetyl Chloride): Triethylamine (

    
    )
    

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 1-Methylpiperazine dissolved in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

  • Addition: Dropwise add Acetic Anhydride over 30 minutes. Maintain temperature < 10°C.

    • Mechanism:[2][5][6] Nucleophilic attack of the secondary amine (N1) on the carbonyl carbon of the anhydride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Quench & Wash: Quench with saturated

    
     solution. Extract the organic layer.[6]
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Distill the residue under reduced pressure to obtain the clear, colorless oil product.
    
B. Functional Validation Assay (Calcium Flux)

To verify the agonist activity described in the MoA, a calcium mobilization assay is recommended.

Protocol:

  • Cell Line: HEK293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Baseline: Measure baseline fluorescence (Ex/Em 494/506 nm).

  • Treatment: Inject 1-Acetyl-4-methylpiperazine (concentration range 0.1

    
    M – 100 
    
    
    
    M).
  • Readout: Record the rapid increase in Relative Fluorescence Units (RFU) indicating

    
     influx.
    
  • Control: Pre-treat a subset of wells with a specific nAChR antagonist (e.g., Mecamylamine) to prove specificity. If fluorescence is blocked, the mechanism is confirmed.

Synthesis Workflow Visualization

Synthesis_Flow Start 1-Methylpiperazine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter N-Acylation (0°C) Reagent Acetic Anhydride (Electrophile) Reagent->Inter Product 1-Acetyl-4-methylpiperazine (Crude) Inter->Product - AcOH Purified Distilled Product (>98% Purity) Product->Purified Vac. Distillation

Figure 2: Synthesis pathway via N-acylation of 1-methylpiperazine.[3][4][6]

Safety & Handling (SDS Summary)

While 1-Acetyl-4-methylpiperazine is a valuable tool, it possesses specific hazards due to its basicity and biological activity.

  • GHS Classification: Irritant (Skin/Eye/Respiratory).[5]

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Hygroscopic nature requires tightly sealed containers.

References

  • PubChem. (2025).[3] 1-Acetyl-4-methylpiperazine Compound Summary (CID 550758). National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Therapeutic Potential of 1-Acetyl-4-methylpiperazine Derivatives

[1]

Executive Summary

The 1-Acetyl-4-methylpiperazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] While historically recognized as a metabolic byproduct of the antifilarial drug Diethylcarbamazine (DEC) , recent structure-activity relationship (SAR) studies have repositioned this moiety as a versatile pharmacophore for neurodegenerative, antiparasitic, and oncological therapeutics.

This guide analyzes the core therapeutic targets of 1-Acetyl-4-methylpiperazine derivatives, detailing the mechanistic causality of their binding and providing validated protocols for their synthesis and biological evaluation.

Part 1: Structural Biology & Pharmacophore Analysis[1]

The 1-Acetyl-4-methylpiperazine core (C7H14N2O) exhibits unique physicochemical properties that facilitate drug-target interactions:

  • N4-Methyl Group: Provides basicity (pKa ~8-9), ensuring protonation at physiological pH.[1] This is critical for ionic bonding with aspartate residues in G-Protein Coupled Receptors (GPCRs) and ion channels.[1]

  • Piperazine Ring: A rigid, saturated six-membered ring that directs substituents into defined vectors, reducing the entropic penalty of binding.

  • N1-Acetyl Group: Acts as a hydrogen bond acceptor and limits the conformational flexibility of the nitrogen, often improving metabolic stability compared to free amines.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_AnalysisCore1-Acetyl-4-methylpiperazineScaffoldN4_MethylN4-Methyl Group(Basicity & Solubility)Core->N4_MethylAcetylN1-Acetyl Group(H-Bond Acceptor)Core->AcetylRingPiperazine Ring(Conformational Rigidity)Core->RingTarget_GPCRGPCR Binding(Aspartate Interaction)N4_Methyl->Target_GPCRIonic BondTarget_MetabMetabolic Stability(Prevents N-Oxidation)Acetyl->Target_MetabSteric/ElectronicTarget_LinkerLinker forPharmacophores (e.g., Chalcones)Acetyl->Target_LinkerSynthetic HandleRing->Target_GPCRVector Alignment

Caption: Structural dissection of the 1-Acetyl-4-methylpiperazine scaffold highlighting functional regions driving pharmacodynamic interactions.

Part 2: Primary Therapeutic Targets

Antifilarial Target: TRP-2 Ion Channels

The most authoritative grounding for this scaffold lies in its parent compound, Diethylcarbamazine (DEC). Derivatives of 1-Acetyl-4-methylpiperazine retain activity against filarial nematodes (Brugia malayi, Wuchereria bancrofti).[1]

  • Mechanism: The piperazine core acts as an agonist for the TRP-2 (Transient Receptor Potential) channel in the parasite's muscle membranes.

  • Causality: Activation of TRP-2 triggers a massive influx of Ca2+, leading to rapid muscle contraction, spastic paralysis, and subsequent immune clearance of the parasite.

  • Synergy: This mechanism is distinct from ivermectin (glutamate-gated chloride channels), making piperazine derivatives valuable for combination therapy.[1]

Neurodegenerative Targets: AChE and MAO-B

Recent derivatives, specifically chalcone-linked 1-acetyl-4-methylpiperazines , have emerged as dual inhibitors for Alzheimer’s disease.[1]

  • Target 1: Acetylcholinesterase (AChE): The N-methylpiperazine moiety mimics the choline substrate, binding to the Peripheral Anionic Site (PAS) of AChE. This blockage prevents the breakdown of acetylcholine, enhancing cognitive function.

  • Target 2: Monoamine Oxidase B (MAO-B): The acetyl-linked hydrophobic pharmacophore (e.g., a chalcone tail) occupies the substrate cavity of MAO-B. Inhibition of MAO-B reduces oxidative stress and preserves dopamine levels.[1]

Quantitative Data: Potency of Piperazine-Chalcone Hybrids

Compound IDTargetIC50 (µM)Selectivity IndexRef
PC-10MAO-B0.6548.3 (vs MAO-A)[1]
PC-11MAO-B0.7149.2 (vs MAO-A)[1]
Derivative 2bAChE2.26Dual Inhibitor[1]
DEC (Parent)TRP-2~50.0N/A (Parasite specific)[2]
CNS Receptor Modulation: 5-HT and Dopamine

The 1-acetyl-4-methylpiperazine core is a precursor to "atypical" antipsychotic profiles.[1]

  • Serotonin (5-HT1A/2A): The basic nitrogen interacts with the conserved Asp3.32 residue in the receptor binding pocket.

  • Dopamine (D2): Acts as a "privileged scaffold" for D2 antagonism, essential for antipsychotic activity.

Part 3: Experimental Methodologies

Protocol A: Synthesis of Chalcone-Piperazine Derivatives

Objective: To synthesize dual AChE/MAO-B inhibitors using the 1-acetyl-4-methylpiperazine core.[1]

Reagents: 4-fluoroacetophenone, 1-methylpiperazine, substituted benzaldehydes, NaOH, Ethanol.

Step-by-Step Workflow:

  • Precursor Synthesis:

    • Mix 4-fluoroacetophenone (10 mmol) and 1-methylpiperazine (15 mmol).

    • Heat neat at 140°C for 6 hours.

    • Validation: Monitor TLC (Hexane:Ethyl Acetate 3:1).[1] The fluorine atom undergoes nucleophilic aromatic substitution (SNAr) to yield 4-(4-methylpiperazin-1-yl)acetophenone.[1]

  • Claisen-Schmidt Condensation:

    • Dissolve the precursor (1 mmol) and substituted benzaldehyde (1 mmol) in Ethanol (10 mL).

    • Add 40% NaOH solution (1 mL) dropwise at 0°C.

    • Stir at room temperature for 12–24 hours.

  • Purification:

    • Pour reaction mixture into ice water.

    • Filter the precipitate and recrystallize from ethanol.

    • Quality Control: Confirm structure via 1H NMR (look for chalcone doublet signals at δ 7.4–7.8 ppm).[1]

Protocol B: In Vitro AChE Inhibition Assay (Ellman’s Method)

Objective: To quantify the inhibitory potential of the synthesized derivative.

  • Preparation: Dissolve test compounds in DMSO (stock 10 mM).

  • Enzyme Mix: In a 96-well plate, add:

    • 140 µL Phosphate Buffer (pH 8.0)

    • 20 µL Test Compound (various concentrations)

    • 20 µL AChE enzyme solution (0.1 U/mL)

  • Incubation: Incubate at 25°C for 15 minutes.

  • Substrate Addition: Add 10 µL DTNB (Ellman's reagent) and 10 µL Acetylthiocholine iodide (substrate).[1]

  • Measurement: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.[1]

Part 4: Mechanistic Visualization

The following diagram details the dual-action pathway of these derivatives in a neurodegenerative context.

Mechanism_Actioncluster_AChECholinergic Pathwaycluster_MAODopaminergic PathwayDrug1-Acetyl-4-methylpiperazineDerivativeAChEAcetylcholinesterase(AChE)Drug->AChEInhibits (IC50 ~2 µM)MAOBMonoamine Oxidase B(MAO-B)Drug->MAOBInhibits (IC50 ~0.6 µM)AChAcetylcholineLevelsAChE->AChPrevents HydrolysisCognitionCognitiveEnhancementACh->CognitionImprovesDopamineDopamineLevelsMAOB->DopaminePrevents DegradationOxStressOxidativeStressMAOB->OxStressReduces H2O2 Prod.

Caption: Dual mechanistic pathway of 1-acetyl-4-methylpiperazine derivatives in neuroprotection, targeting both cholinergic and dopaminergic systems.[1]

References

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 2023.[1][2] Link

  • Diethylcarbamazine elicits Ca2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles. PLOS Pathogens, 2018.[1] Link

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 2022.[1] Link

  • 1-Acetyl-4-methylpiperazine PubChem Entry. National Institutes of Health (NIH).[1] Link

  • Macrofilaricidal activity of metabolites of diethylcarbamazine. Tropical Medicine & Parasitology, 1989. Link

Physicochemical properties of 1-Acetyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-4-methylpiperazine

Introduction

1-Acetyl-4-methylpiperazine is a derivative of the piperazine heterocyclic system, a scaffold of significant interest in medicinal chemistry and drug development. The piperazine ring is a common feature in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross biological membranes. The addition of an acetyl group to one nitrogen and a methyl group to the other modulates the basicity and lipophilicity of the parent piperazine core, creating a unique building block for chemical synthesis.

This guide provides a comprehensive overview of the core physicochemical properties of 1-Acetyl-4-methylpiperazine. As a Senior Application Scientist, the following sections are structured not merely to present data, but to provide a deeper understanding of the experimental basis for these properties and their implications for research and development. The integrity of this information is paramount, and as such, all key data points are substantiated with citations to authoritative sources.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

  • IUPAC Name: 1-(4-methylpiperazin-1-yl)ethanone[1]

  • Synonyms: 1-Acetyl-4-methylpiperazine, N-Acetyl-N'-methylpiperazine, 4-methylpiperazinyl-1-oxoethane[1]

  • CAS Number: 60787-05-5[1][2]

  • Molecular Formula: C₇H₁₄N₂O[1][2]

  • InChIKey: YSDBJKNOEWSFGA-UHFFFAOYSA-N[1][2]

Molecular Structure

The structure consists of a central six-membered piperazine ring. One nitrogen atom is functionalized as a tertiary amine with a methyl group, while the other is an amide, acylated with an acetyl group. This substitution pattern significantly influences the molecule's electronic and conformational properties.

Caption: 2D Chemical Structure of 1-Acetyl-4-methylpiperazine.

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These parameters influence everything from reaction kinetics to bioavailability.

Summary of Properties
PropertyValueSource
Molecular Weight 142.20 g/mol [1][2][3]
Melting Point Not available[2]
Boiling Point Not available[2]
logP (Octanol/Water) -0.220 (Calculated)[3]
Water Solubility (logS) 0.44 (Calculated, mol/L)[3]
Molecular Weight

The molecular weight is a fundamental property calculated from the atomic weights of the constituent atoms. For 1-Acetyl-4-methylpiperazine (C₇H₁₄N₂O), the calculated molecular weight is 142.20 g/mol .[1][2][3] This value is essential for all stoichiometric calculations, solution preparations, and analytical quantifications.

Melting and Boiling Points
  • Expertise & Causality: The presence of the amide carbonyl group introduces a strong dipole, increasing intermolecular forces compared to its parent, N-methylpiperazine. This would be expected to raise its boiling point significantly. However, the lack of an N-H bond on the acetylated nitrogen prevents it from acting as a hydrogen bond donor, which may limit the extent of intermolecular hydrogen bonding networks compared to unsubstituted piperazine.

Solubility and Partition Coefficient (LogP)

Solubility and lipophilicity are paramount in drug development, governing absorption, distribution, metabolism, and excretion (ADME).

  • Water Solubility (logS): The calculated log of water solubility is 0.44 , indicating a high degree of aqueous solubility.[3] This is expected due to the presence of two nitrogen atoms and a carbonyl oxygen, which can act as hydrogen bond acceptors, facilitating interaction with water molecules.

  • Octanol/Water Partition Coefficient (LogP): The calculated LogP value is -0.220 .[3] This negative value indicates that 1-Acetyl-4-methylpiperazine is hydrophilic , meaning it preferentially partitions into the aqueous phase over an immiscible organic phase like octanol. This property is a direct consequence of its polar functional groups. In drug design, a balanced LogP is often sought; while high hydrophilicity aids in formulation, sufficient lipophilicity is required for membrane permeation.

Acid-Dissociation Constant (pKa)

The pKa value quantifies the acidity or basicity of a molecule. For 1-Acetyl-4-methylpiperazine, the relevant pKa is that of the conjugate acid of the tertiary amine (the N-methyl group). The amide nitrogen is non-basic due to the delocalization of its lone pair into the adjacent carbonyl group.

While the specific pKa for this compound is not documented in the provided search results, we can infer its properties. The pKa of the parent 1-methylpiperazine is approximately 9.0 for the secondary amine and 4.8 for the tertiary amine's conjugate acid.[4] The acetyl group on the second nitrogen is electron-withdrawing, which will decrease the basicity (and thus lower the pKa of the conjugate acid) of the nearby N-methylated nitrogen. Therefore, the pKa of the N-methyl group's conjugate acid in 1-Acetyl-4-methylpiperazine is expected to be slightly lower than that of a simple tertiary amine, likely in the range of 7.5-8.5. This makes it a relevant buffer component in physiological pH ranges.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

  • Molecular Ion (M+): The expected exact mass is 142.1106 g/mol .[1] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) should be observed at m/z = 142.

  • Key Fragmentation Patterns: The PubChem database shows major fragments at m/z = 99, 70, and 58.[1]

    • m/z = 99: This likely corresponds to the loss of the acetyl group (CH₃CO•, 43 Da), resulting in the [M - 43]⁺ fragment.

    • m/z = 70: A common fragmentation pathway for piperazines, often attributed to the cleavage of the ring.

    • m/z = 58: This is a very stable fragment and is characteristic of N-methylpiperazine derivatives, corresponding to [CH₃N(CH₂)₂]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR:

    • N-CH₃ (Methyl on Nitrogen): A singlet would be expected around 2.2-2.4 ppm.

    • CO-CH₃ (Acetyl Methyl): A sharp singlet would appear around 2.0-2.1 ppm.

    • Piperazine Ring Protons (-CH₂-): The four methylene groups are chemically distinct. Protons adjacent to the N-methyl group will appear as a multiplet around 2.3-2.6 ppm. Protons adjacent to the N-acetyl group will be shifted downfield due to the electron-withdrawing effect of the carbonyl, appearing as a multiplet around 3.4-3.6 ppm.

  • ¹³C NMR:

    • C=O (Carbonyl): The amide carbonyl carbon is the most downfield signal, expected around 168-170 ppm.

    • Piperazine Ring Carbons (-CH₂-): Carbons adjacent to the N-acetyl group will be around 40-45 ppm, while those adjacent to the N-methyl group will be further upfield, around 50-55 ppm.

    • N-CH₃: The N-methyl carbon signal is expected around 46 ppm.

    • CO-CH₃: The acetyl methyl carbon signal will be upfield, around 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the region of 1630-1680 cm⁻¹ . This is the most characteristic peak for this molecule.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed in the region of 2850-3000 cm⁻¹ .

  • C-N Stretch: C-N stretching vibrations for the tertiary amine and amide will appear in the fingerprint region, typically between 1000-1350 cm⁻¹ .

Experimental Methodologies

To ensure reproducibility and accuracy, standardized protocols must be employed. The following sections detail established methods for determining key physicochemical properties.

Protocol: Melting Point Determination (Capillary Method)

This method provides a reliable measure of a solid compound's melting range, which is indicative of its purity.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a 2-3 mm column of packed sample is at the bottom.

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

  • Accurate Determination: Use a fresh sample. Heat the apparatus quickly to about 20°C below the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the aqueous solubility of a compound.

Principle: An excess amount of the compound is equilibrated with a specific volume of solvent (e.g., water) at a constant temperature. The concentration of the compound in the resulting saturated solution is then measured.

G cluster_0 Shake-Flask Solubility Workflow A Add excess solid to known volume of solvent B Seal vial and place in shaker bath at constant T A->B C Equilibrate for 24-48 hours to achieve saturation B->C D Separate solid and liquid (centrifugation or filtration) C->D E Extract aliquot from the clear supernatant D->E F Quantify concentration via analytical method (e.g., HPLC, UV-Vis) E->F G Calculate Solubility (e.g., mg/mL) F->G

Sources

Technical Guide: Solubility Profile & Solvent Selection for 1-Acetyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and purification protocols for 1-Acetyl-4-methylpiperazine , a critical intermediate in the synthesis of rifamycin-class antibiotics.

Executive Summary

1-Acetyl-4-methylpiperazine (CAS 13889-98-0) serves as a pivotal intermediate in pharmaceutical synthesis, most notably for Rifampicin . Its physicochemical nature—a low-melting solid (MP ~32°C) often handled as a liquid—presents unique challenges in solvent selection. "Solubility" for this compound often refers to miscibility in its free-base form and solid-liquid equilibrium (SLE) in its salt forms (e.g., hydrochloride).

This guide provides a comprehensive analysis of its solubility behavior, thermodynamic drivers, and validated protocols for purification, shifting the focus from simple "dissolution" to phase equilibrium management .

Physicochemical Profile & Molecular Logic

To understand the solubility behavior of 1-Acetyl-4-methylpiperazine, one must analyze its molecular architecture. It is a piperazine ring with two distinct functional "handles":

  • N1-Acetyl Group: A polar, hydrogen-bond acceptor that reduces the basicity of the N1 nitrogen.

  • N4-Methyl Group: A tertiary amine that retains basicity and dictates pH-dependent solubility.

PropertyValueImplication for Solubility
CAS Number 13889-98-0Identity verification.
Molecular Weight 142.20 g/mol Low MW favors high miscibility in small organic solvents.
Physical State Low-Melting Solid (MP 31–34°C)Behaves as a liquid in many process streams; solubility often = miscibility.
LogP (Octanol/Water) ~ -0.5Hydrophilic . Miscible with water; partitions poorly into non-polar solvents.
pKa ~7.06Exists as a cation at pH < 6, drastically changing solubility (salt formation).
Boiling Point ~120°C (at 5-8 kPa)Thermally stable enough for distillation; volatile enough for GC analysis.

Solubility & Miscibility Data

Free Base Miscibility Profile (T > 34°C)

Above its melting point, 1-Acetyl-4-methylpiperazine acts as a solute liquid. Its compatibility with solvents is governed by polarity matching ("Like Dissolves Like").

Table 1: Miscibility of 1-Acetyl-4-methylpiperazine (Free Base)

Solvent ClassSpecific SolventMiscibility StatusMechanistic Insight
Protic Polar WaterMiscible Strong H-bonding with acetyl oxygen and amine nitrogens.
Protic Polar Methanol / EthanolMiscible Favorable dipole-dipole interactions; excellent for reaction media.
Aprotic Polar DMSO / DMFMiscible High dielectric constants stabilize the polar piperazine core.
Chlorinated Chloroform / DCMMiscible Critical: Preferred extraction solvents due to high solvation energy for amines.
Ethers Diethyl Ether / THFSoluble Soluble, but less favorable than alcohols. Ether is often used to wash salts.
Non-Polar n-Hexane / HeptaneImmiscible / Low Polarity mismatch. Phase separation likely occurs, useful for washing away non-polar impurities.
Salt Solubility Profile (Solid-Liquid Equilibrium)

In drug development, this compound is frequently isolated as a hydrochloride salt to improve stability. The solubility profile inverts significantly upon protonation.

Table 2: Solubility of 1-Acetyl-4-methylpiperazine Hydrochloride

SolventSolubilityProcess Application
Water Very HighAqueous delivery; difficult to extract out of water without pH adjustment.
Methanol HighPrimary solvent for recrystallization.
Ethanol ModerateGood for temperature-dependent crystallization (cooling).
Acetone LowAntisolvent: Added to alcoholic solutions to force precipitation.
Diethyl Ether NegligibleWash Solvent: Removes non-polar impurities from the filter cake.

Thermodynamic Analysis

Entropy of Mixing vs. Enthalpy of Crystallization

For the free base , the driving force for dissolution is the Entropy of Mixing (


) . Since the molecule is small and flexible, it mixes freely with solvents that can disrupt its weak intermolecular lattice.
  • Thermodynamic Insight: The low melting point (

    
     is low) indicates weak lattice energy. This explains why it is miscible with a wide range of solvents—the energy penalty to break the solid lattice is minimal.
    

For the salt form , the Lattice Enthalpy (


)  dominates. The ionic interactions between the protonated amine and the chloride ion create a rigid lattice (MP ~280°C decomp).
  • Process Implication: To dissolve the salt, the solvation enthalpy (

    
    ) must overcome this high lattice energy. Only high-dielectric solvents (Water, MeOH) provide enough stabilization energy to achieve this.
    
pH-Dependent Partitioning

The distribution coefficient (


) is highly sensitive to pH due to the N4-methyl nitrogen (pKa ~7.06).
  • pH < 5: Species is

    
     protonated (Cationic). 
    
    
    
    . Remains in aqueous phase.
  • pH > 9: Species is

    
     neutral. 
    
    
    
    .[1] Can be extracted into Chloroform or DCM, but extraction efficiency requires multiple passes or continuous extraction due to its inherent hydrophilicity.

Experimental Protocols

Protocol A: Determination of Miscibility Boundaries (Cloud Point Method)

Use this to determine if a non-polar solvent (e.g., Toluene) can be used for reaction or washing.

  • Preparation: Weigh 1.0 g of 1-Acetyl-4-methylpiperazine (liquid/melted) into a glass vial.

  • Titration: Maintain temperature at 25°C. Add the test solvent (e.g., Toluene) in 100 µL increments.

  • Observation: Vortex after each addition.

    • Clear Solution: Miscible region.

    • Turbidity/Oiling Out: Immiscible region (Cloud Point).

  • Heating Cycle: If turbid, heat to 50°C. If it clears, the system exhibits Upper Critical Solution Temperature (UCST) behavior.

  • Data Logging: Record the volume fraction of solvent at the cloud point to construct a binary phase diagram.

Protocol B: Purification via Salt Formation & Crystallization

Use this for high-purity isolation of the intermediate.

  • Dissolution: Dissolve crude 1-Acetyl-4-methylpiperazine in Ethanol (5 mL per gram).

  • Acidification: Cool to 0–5°C. Slowly add 1.1 equivalents of HCl (gas) in Ethanol or concentrated aqueous HCl.

    • Note: Exothermic reaction. Control temperature to prevent degradation.

  • Crystallization:

    • If precipitate forms immediately: Stir for 30 mins at 0°C.

    • If no precipitate: Slowly add Acetone or Diethyl Ether (Antisolvent) dropwise until turbidity persists.

  • Filtration: Filter the white crystalline solid under vacuum (inert atmosphere recommended due to hygroscopicity).

  • Washing: Wash the cake with cold Diethyl Ether (removes unreacted free base and non-polar byproducts).

  • Drying: Dry at 40°C under vacuum.

Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the process goal (Reaction vs. Extraction vs. Crystallization).

SolventSelection Start Process Goal Reaction Reaction Medium Start->Reaction Extraction Extraction from Water Start->Extraction Crystallization Purification (Salt) Start->Crystallization PolarProtic Methanol / Ethanol (High Solubility) Reaction->PolarProtic Homogeneous Chlorinated Chloroform / DCM (Best Partitioning) Extraction->Chlorinated pH > 9 Antisolvent Ethanol + Acetone/Ether (Controlled Precip) Crystallization->Antisolvent HCl Form

Caption: Decision matrix for solvent selection based on the physicochemical state of 1-Acetyl-4-methylpiperazine.

Diagram 2: Purification & Isolation Workflow

A step-by-step visualization of the extraction and salt formation protocol.[2]

PurificationWorkflow Crude Crude Reaction Mixture (Aqueous/Organic) pH_Adjust Adjust pH > 10 (NaOH) Crude->pH_Adjust Extract Extract with Chloroform (x3) pH_Adjust->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Evaporate Solvent (Free Base Oil) Dry->Evap SaltForm Dissolve in EtOH + HCl Evap->SaltForm For Storage/Purity Filter Filter & Wash (Ether) SaltForm->Filter Final Pure HCl Salt Crystals Filter->Final

Caption: Standardized workflow for the isolation of 1-Acetyl-4-methylpiperazine from crude synthesis mixtures.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 550758, 1-Acetyl-4-methylpiperazine. Retrieved from [Link]

  • Cheméo. (2025). Chemical Properties of 1-Acetyl-4-methylpiperazine (CAS 60787-05-5). Retrieved from [Link]

  • NIST. (2009). Octanol-Water Partition Coefficients of Simple Organic Compounds. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

Sources

1-Acetyl-4-methylpiperazine safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for 1-Acetyl-4-methylpiperazine . This document is structured for researchers and drug development professionals, prioritizing mechanism-based safety logic over generic advice.

CAS No: 60787-05-5 (Free Base) | Molecular Formula: C₇H₁₄N₂O ** Synonyms:** 1-(4-methylpiperazin-1-yl)ethanone; N-Acetyl-N'-methylpiperazine

Part 1: Chemical Identity & Physicochemical Profile

1-Acetyl-4-methylpiperazine is a piperazine derivative characterized by the presence of both a tertiary amine (N-methyl) and an amide (N-acetyl) functionality. This structural duality dictates its physicochemical behavior: the amide reduces the basicity compared to the parent piperazine, while the tertiary amine retains nucleophilic and basic character, influencing its storage stability and biological activity (specifically as a nicotinic acetylcholine receptor agonist).[1]

Physicochemical Data Table
PropertyValue / CharacteristicRelevance to Safety
Physical State Liquid (Free Base) / Solid (HCl Salt)Handling containment (spill vs. dust control).
Boiling Point ~230–240°C (Predicted)Low volatility reduces inhalation risk under ambient conditions.[1]
Solubility Highly soluble in water, ethanol, DMSOHigh mobility in aqueous environments; rapid absorption via mucous membranes.[1]
Basicity (pKa) ~8.5 (Tertiary Amine)Moderately basic; incompatible with strong acids and oxidizers.[1]
Flash Point >110°C (Predicted)Combustible but not classified as Flammable (Category 3/4).[1]

Part 2: Hazard Identification & Toxicology (E-E-A-T)

Unlike its precursor 1-Methylpiperazine (which is corrosive, flammable, and toxic), the acetylation of the secondary nitrogen in 1-Acetyl-4-methylpiperazine significantly mitigates direct tissue corrosivity. However, it remains bioactive and poses specific risks.[1]

Core Hazard Classification (GHS)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).

  • Skin Irritation (Category 2): Causes skin irritation (H315).[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1]

  • STOT-SE (Category 3): May cause respiratory irritation (H335).[1]

Toxicological Mechanisms
  • Cholinergic Activation: As a known nAChR agonist, systemic absorption can theoretically induce cholinergic symptoms (salivation, lacrimation, bradycardia), although potency varies compared to nicotine.[1]

  • Local Irritation: The tertiary amine moiety can react with fatty acids in the skin barrier, leading to dermatitis.[1] The amide bond is relatively stable but does not neutralize the irritant potential of the molecule entirely.[1]

Part 3: Risk Management & Engineering Controls

This section defines the hierarchy of controls required to handle this compound safely in a research setting.

Engineering Controls
  • Primary Containment: All handling of the neat liquid or powder (salt form) must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s.[1]

  • Aerosol Control: If using high-speed mixing or heating, use a closed-system reactor or a glovebox to prevent aerosolization of the bioactive agent.[1]

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile gloves (0.11 mm minimum thickness) are sufficient for incidental splash protection.[1] For prolonged immersion or handling of large volumes, use Laminate film (Silver Shield) gloves to prevent permeation of the organic amine.[1]

  • Eye Protection: Chemical splash goggles are mandatory.[1] Face shields are recommended during transfer operations involving >500 mL.[1]

  • Respiratory Protection: If fume hood containment is breached or during spill cleanup, use a half-mask respirator with Organic Vapor/P100 combination cartridges .[1]

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling 1-Acetyl-4-methylpiperazine based on the operation scale.

SafetyWorkflow Start Operation Planning ScaleCheck Check Scale & Form Start->ScaleCheck SmallScale < 10g (Analytical) ScaleCheck->SmallScale LargeScale > 10g or Heating ScaleCheck->LargeScale Hood Standard Fume Hood (Sash < 18 inches) SmallScale->Hood ClosedSystem Closed System / Schlenk Line + Secondary Containment LargeScale->ClosedSystem PPE_Level1 PPE: Nitrile Gloves + Goggles + Lab Coat Hood->PPE_Level1 PPE_Level2 PPE: Double Nitrile/Laminate + Face Shield + Apron ClosedSystem->PPE_Level2 Waste Disposal: Halogen-Free Organic Waste PPE_Level1->Waste PPE_Level2->Waste

Figure 1: Operational safety logic flow for handling 1-Acetyl-4-methylpiperazine, differentiating controls by scale.

Part 4: Handling, Storage, and Incompatibility

Handling Protocol[3][4][5]
  • Transfer: Avoid using needles for transfer if possible to reduce injection risk (due to nAChR agonist activity).[1] Use positive displacement pipettes or cannulas.[1]

  • Weighing: If using the solid HCl salt, weigh inside the fume hood. If the balance is outside, use a tared, sealable secondary container.

  • Solvent Choice: Compatible with water, DMSO, and methanol.[1] Avoid halogenated solvents (DCM/Chloroform) if possible to simplify waste streams, though the compound is chemically stable in them.[1]

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). While the amide is stable, the amine can oxidize over time.[1]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Piperazine derivatives are hygroscopic and can absorb CO₂ from the air to form carbamates/carbonates.[1]

  • Incompatibilities:

    • Strong Oxidizing Agents: Potential for exothermic reaction.[1]

    • Acid Chlorides/Anhydrides: Will react with the tertiary amine to form quaternary ammonium salts (potentially unstable).[1]

    • Strong Acids: Will protonate the tertiary amine, altering solubility and reactivity.[1]

Part 5: Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don full PPE including respiratory protection (OV/P100).[1]

  • Neutralize: Absorb liquid spills with vermiculite or sand.[1] Do not use sawdust (fire hazard with amines).[1]

  • Clean: Wash the area with a dilute acetic acid solution (to protonate and solubilize residual amine) followed by water.[1]

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes.[1][2][3][4][5] The basic nature of the amine requires prolonged irrigation to prevent corneal damage.[1]

  • Skin Contact: Wash with soap and water.[1][6][3][5] Do not use ethanol (enhances transdermal absorption).[1]

  • Ingestion: Do NOT induce vomiting. The compound is an irritant and potential neuroactive agent; vomiting increases aspiration risk.[1]

Disposal[3][4][5][6]
  • Classification: Dispose of as Hazardous Organic Waste (Non-Halogenated) .

  • Neutralization: Do not attempt to neutralize large quantities in the lab. Send to a licensed incinerator equipped with a scrubber (to handle Nitrogen Oxide emissions).[1]

References

  • PubChem. (n.d.).[1] 1-Acetyl-4-methylpiperazine Compound Summary. National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

Sources

1-Acetyl-4-methylpiperazine: Toxicological Profile & Risk Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Toxicology of 1-Acetyl-4-methylpiperazine

CAS Registry Number: 60787-05-5 Synonyms: 1-(4-methylpiperazin-1-yl)ethanone; N-Acetyl-N'-methylpiperazine Molecular Formula: C


H

N

O Molecular Weight: 142.20 g/mol

Part 1: Executive Summary

1-Acetyl-4-methylpiperazine is a critical piperazine derivative used primarily as a chemical intermediate in the synthesis of pharmaceutical agents (e.g., rifamycin derivatives) and as a probe in nicotinic acetylcholine receptor (nAChR) research. While direct regulatory toxicological data (e.g., GLP-compliant LD50 studies) for this specific intermediate is less ubiquitous than for its parent compound (1-methylpiperazine), its toxicological profile is defined by three core vectors:

  • Irritation Potential: Like most piperazines, it exhibits significant skin and eye irritation properties, though acetylation of the N1-nitrogen mitigates the severe corrosivity seen in 1-methylpiperazine.

  • Neuropharmacology: It acts as a weak nicotinic agonist, necessitating precautions against neurotoxic sequelae (tremors, ataxia) at high exposure levels.

  • Metabolic Activation: In vivo hydrolysis may yield 1-methylpiperazine (a known hepatotoxin and sensitizer), while exposure to nitrating agents poses a critical risk of forming mutagenic nitrosamines (e.g., N-nitroso-N-methylpiperazine).

Part 2: Physicochemical Basis of Toxicity

Understanding the physicochemical properties is the first step in predicting bioavailability and barrier penetration.

PropertyValueToxicological Implication
Physical State Liquid (at 20°C)High potential for aerosol/vapor inhalation during processing.
Boiling Point ~250°C (Predicted)Low vapor pressure at STP, but hazardous during heated synthesis.
LogP (Octanol/Water) -0.57 (Predicted)Hydrophilic; likely to distribute into total body water and excrete renally.
pKa ~8.1 (N4-methyl nitrogen)Exists largely in ionized (protonated) form at physiological pH, limiting passive CNS diffusion unless actively transported or in high doses.
Reactivity Nucleophilic (N4)Potential for interaction with electrophilic biological targets; risk of N-nitrosation.

Part 3: Toxicological Profile

Acute Toxicity (Read-Across & Experimental)

Direct experimental data for CAS 60787-05-5 is limited. The following values are derived from structural analogs (Read-Across approach) and specific pharmacological studies.

  • Oral Toxicity:

    • Estimated LD50 (Rat):> 2,000 mg/kg (Based on 1-Acetylpiperazine and 1-Methylpiperazine data).

    • Mechanism:[1] High doses may induce cholinergic symptoms (salivation, lacrimation, tremors) due to nAChR agonism.

  • Dermal Toxicity:

    • Assessment:Harmful if absorbed. [2]

    • Observation: Piperazine derivatives possess high skin permeability.

  • Inhalation:

    • Risk:[1][3]Respiratory Irritant (STOT SE 3).

    • Symptoms:[2][3][4] Coughing, wheezing, and potential chemical pneumonitis if aspirated.

Local Effects: Irritation & Corrosion

Unlike 1-methylpiperazine (Skin Corr.[2] 1B), the acetylation of the N1 nitrogen reduces the basicity and corrosivity of 1-Acetyl-4-methylpiperazine.

  • Skin: Category 2 (Irritant). Causes erythema and edema upon prolonged contact.

  • Eyes: Category 2A (Severe Irritant). Risk of corneal opacity if not rinsed immediately. The hydrophilic nature allows rapid penetration into the aqueous humor.

Sensitization
  • Skin Sensitization: Positive (Predicted).

    • Rationale: Piperazine and its alkyl derivatives are notorious sensitizers (Type IV hypersensitivity). Cross-reactivity with other piperazines is highly probable.

    • Respiratory Sensitization: Potential risk of asthma-like symptoms (piperazine asthma) upon chronic inhalation.

Genotoxicity & Nitrosamine Risk (Critical)
  • Ames Test: Likely Negative (based on piperazine scaffold profile).

  • Nitrosamine Hazard:

    • High Risk: In the presence of nitrating agents (e.g., sodium nitrite, NOx gases), the N4-methyl group can facilitate the formation of N-nitroso-N-methylpiperazine , a potent carcinogen (ICH M7 Class 1 mutagen).

    • Control: Avoid acidic conditions with nitrite sources during processing.

Part 4: Metabolic & Mechanism of Action Diagrams

Metabolic Fate & Bioactivation

The following diagram illustrates the metabolic hydrolysis and potential toxification pathways.

MetabolicPathways Parent 1-Acetyl-4-methylpiperazine (Parent) Metab1 1-Methylpiperazine (Hydrolysis Product) Parent->Metab1  Amidase/Esterase   (Deacetylation) Metab2 1-Acetylpiperazine (N-Demethylation) Parent->Metab2  CYP450 (N-Demethylation) Tox2 N-Nitroso-N-methylpiperazine (In presence of Nitrites) Parent->Tox2  Nitrosation   (Acidic pH + NO2-) Tox1 Hepatotoxicity & Corrosion Risk Metab1->Tox1  Accumulation  

Caption: Metabolic hydrolysis yields 1-methylpiperazine (hepatotoxin), while chemical nitrosation poses a critical carcinogenicity risk.

Neurotoxic Mechanism (Nicotinic Agonism)

Research indicates 1-Acetyl-4-methylpiperazine acts as a partial agonist at nicotinic acetylcholine receptors (nAChR), contributing to its acute toxicity profile.

Neurotoxicity Compound 1-Acetyl-4-methylpiperazine Receptor α4β2 / α7 nAChR (Neuronal Nicotinic Receptors) Compound->Receptor  Bind/Agonist   Effect1 Membrane Depolarization Receptor->Effect1  Ion Influx (Na+/Ca2+)   Effect2 CNS Excitation (Tremors, Seizures) Effect1->Effect2  High Dose   Effect3 Autonomic Dysregulation (Salivation, Bradycardia) Effect1->Effect3  Systemic Exposure  

Caption: Mechanism of acute neurotoxicity via nicotinic receptor agonism, leading to CNS and autonomic excitation.

Part 5: Experimental Protocols for Safety Validation

For researchers handling this compound, the following protocols are recommended to generate missing data or validate safety batches.

Protocol A: In Vitro Eye Irritation (BCOP Assay)

Use this to confirm Category 2 classification without live animal testing (OECD 437).

  • Preparation: Calibrate opacitometer. Excise bovine corneas (fresh slaughterhouse waste) and mount in holders.

  • Equilibration: Incubate corneas in EMEM medium at 32°C for 1 hour. Measure baseline opacity.

  • Exposure: Apply 750 μL of 1-Acetyl-4-methylpiperazine (undiluted) to the epithelial surface for 10 minutes.

  • Wash: Rinse thoroughly with EMEM containing phenol red to ensure removal.

  • Post-Incubation: Incubate for 2 hours at 32°C.

  • Measurement: Measure final opacity. Add fluorescein solution and measure permeability (OD490).

  • Calculation: Calculate In Vitro Irritancy Score (IVIS).

    • IVIS > 55: Corrosive (Cat 1).

    • IVIS 3–55: Irritant (Cat 2).[2][4]

Protocol B: Nitrosamine Precursor Screening

Essential for drug development workflows.

  • Stress Condition: Dissolve compound (10 mM) in 0.1 M HCl.

  • Nitrosation: Add 5 equivalents of Sodium Nitrite (

    
    ). Incubate at 37°C for 4 hours.
    
  • Quench: Stop reaction with Ammonium Sulfamate.

  • Analysis: Analyze via LC-MS/MS (Triple Quadrupole) monitoring for the specific transition of N-nitroso-N-methylpiperazine (m/z 129 → 99).

  • Limit: If detected > 30 ppb (theoretical), a control strategy is required.

Part 6: Handling & Risk Management

Occupational Exposure Limits (OEL)
  • Recommended OEL: 0.1 ppm (8-hour TWA) – Derived by analogy to Piperazine dihydrochloride.

  • Skin Notation: YES (Significant absorption potential).

Personal Protective Equipment (PPE)
  • Respiratory: Half-mask respirator with organic vapor/amine cartridges (Type A/P2) is mandatory if heating or aerosolizing.

  • Dermal: Butyl rubber or Nitrile gloves (min 0.4mm thickness). Latex is permeable to piperazines.

  • Ocular: Tightly fitting safety goggles. Face shield required during transfer of large volumes.

References

  • PubChem. (2024). 1-Acetyl-4-methylpiperazine (Compound Summary). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Piperazine and its derivatives. (Used for Read-Across toxicity data). [Link]

  • Horenstein, N. A., et al. (2019). Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds. Nicotine & Tobacco Research. (Identifies 1-acetyl-4-methylpiperazine as a nicotinic agonist). [Link]

  • OECD. (2023). Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD Guidelines for the Testing of Chemicals. [Link]

  • International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 1-Acetyl-4-methylpiperazine as a Strategic Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development scientists on the strategic utilization of 1-Acetyl-4-methylpiperazine as a chemical intermediate. Moving beyond a simple catalog of properties, this guide delves into the causality behind its application, focusing on the functional role of the acetyl group as a protecting moiety. We will explore the chemical logic of employing this intermediate, provide detailed, validated protocols for its deprotection, and illustrate its application in synthetic workflows.

Introduction: The Strategic Value of 1-Acetyl-4-methylpiperazine

1-Acetyl-4-methylpiperazine (CAS: 60787-05-5) is a derivative of 1-methylpiperazine, a ubiquitous scaffold in medicinal chemistry.[1] The piperazine ring is a common feature in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability.[2] The introduction of an acetyl group at the 1-position offers a strategic advantage in multi-step syntheses. This acetyl group serves as a temporary protecting group for the secondary amine, allowing for selective reactions at other sites of a molecule.[3] Once the desired transformations are complete, the acetyl group can be removed to liberate the reactive secondary amine for further functionalization.

The primary utility of 1-Acetyl-4-methylpiperazine as an intermediate, therefore, lies in its ability to act as a masked form of 1-methylpiperazine. This approach is particularly valuable when synthesizing complex molecules where the nucleophilicity of the piperazine nitrogen could interfere with desired chemical transformations.

Table 1: Physicochemical Properties of 1-Acetyl-4-methylpiperazine [4][5][6]

PropertyValue
IUPAC Name 1-(4-methylpiperazin-1-yl)ethanone
CAS Number 60787-05-5
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 168 °C
Density ~1.017 g/cm³ (Predicted)
pKa 6.84 ± 0.10 (Predicted)

The Acetyl Moiety as a Protecting Group: A Mechanistic Perspective

In organic synthesis, a protecting group is a chemical moiety that is temporarily introduced into a molecule to block a reactive functional group from participating in a subsequent chemical reaction.[3] The acetyl group in 1-Acetyl-4-methylpiperazine serves this purpose for the N-1 nitrogen of the piperazine ring.

The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the acetyl moiety through resonance. This delocalization significantly reduces the nucleophilicity and basicity of the nitrogen atom, rendering it unreactive towards electrophiles under many reaction conditions. This allows chemists to perform reactions on other parts of a molecule without unintended side reactions involving the piperazine nitrogen.

Diagram 1: Role of the Acetyl Group as a Protecting Moiety

This diagram illustrates the synthetic strategy of using 1-Acetyl-4-methylpiperazine as an intermediate. The acetyl group "protects" the N-1 position, allowing for selective reaction at another functional group (R-X). Subsequent deprotection (hydrolysis) of the acetyl group yields the free amine for further functionalization.

G cluster_0 Protection Phase cluster_1 Selective Reaction cluster_2 Deprotection & Further Synthesis Start Molecule with Functional Group (R-X) and Piperazine Moiety Intermediate 1-Acetyl-4-methylpiperazine (Protected Intermediate) Start->Intermediate Acetylation Reaction Reaction at R-X Intermediate->Reaction Selective Chemistry Deprotection N-Deacetylation (Hydrolysis) Reaction->Deprotection Final Further Functionalization at N-1 Position Deprotection->Final

Caption: Workflow for using 1-Acetyl-4-methylpiperazine.

Experimental Protocols

Synthesis of 1-Acetyl-4-methylpiperazine

While often commercially available, 1-Acetyl-4-methylpiperazine can be synthesized from 1-methylpiperazine and an acetylating agent. The following is a representative protocol.

Protocol 3.1.1: Acetylation of 1-Methylpiperazine

  • Materials:

    • 1-Methylpiperazine

    • Acetic anhydride

    • A suitable solvent (e.g., water, chloroform, or acetic acid)[7]

    • An acid (e.g., hydrochloric acid, sulfuric acid)[7]

    • Sodium hydroxide solution for neutralization

    • Round-bottom flask, magnetic stirrer, addition funnel, ice bath.

  • Procedure:

    • Dissolve 1-methylpiperazine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cool in an ice bath.

    • Add the acid to the solution.[7]

    • Slowly add acetic anhydride dropwise to the stirred solution, maintaining the temperature between -40 to 100 °C.[7]

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC or GC-MS.

    • Upon completion, carefully neutralize the reaction mixture with a sodium hydroxide solution.

    • The product can be isolated by extraction with a suitable organic solvent, followed by drying and removal of the solvent under reduced pressure.[7]

    • Purification can be achieved by distillation or crystallization.[7]

Deprotection (N-Deacetylation) of 1-Acetyl-4-methylpiperazine

The key to using 1-Acetyl-4-methylpiperazine as an intermediate is the efficient removal of the acetyl group to yield 1-methylpiperazine, which can then participate in subsequent reactions. Acid- or base-catalyzed hydrolysis is the most common method.

Protocol 3.2.1: Acid-Catalyzed Hydrolysis

  • Causality: In an acidic medium, the carbonyl oxygen of the acetyl group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8] This leads to the cleavage of the amide bond.

  • Materials:

    • 1-Acetyl-4-methylpiperazine

    • Aqueous solution of a strong acid (e.g., 4N HCl in acetic acid)[8]

    • Round-bottom flask, reflux condenser, heating mantle.

    • Base for neutralization (e.g., sodium hydroxide solution).

  • Procedure:

    • To a round-bottom flask, add 1-Acetyl-4-methylpiperazine and the acidic solution.

    • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress should be monitored by a suitable technique (e.g., TLC, GC-MS).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a base.

    • The resulting 1-methylpiperazine can be isolated by extraction with an organic solvent.

Protocol 3.2.2: Base-Catalyzed Hydrolysis

  • Causality: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate which then collapses to cleave the amide bond.

  • Materials:

    • 1-Acetyl-4-methylpiperazine

    • Aqueous or alcoholic solution of a strong base (e.g., NaOH in methanol/dioxane)

    • Round-bottom flask, reflux condenser, heating mantle.

  • Procedure:

    • Dissolve 1-Acetyl-4-methylpiperazine in a suitable solvent mixture (e.g., methanol and dioxane).

    • Add the base solution to the flask.

    • Heat the mixture to reflux for a few hours, monitoring the reaction's progress.

    • Once the reaction is complete, cool the mixture and add water.

    • The product, 1-methylpiperazine, can be isolated by extraction and purified.

Diagram 2: N-Deacetylation (Hydrolysis) Mechanism

This diagram illustrates the general mechanism for the acid-catalyzed hydrolysis of the acetyl group from 1-Acetyl-4-methylpiperazine to regenerate the free amine, 1-methylpiperazine.

G cluster_0 Acid-Catalyzed Hydrolysis Start 1-Acetyl-4-methylpiperazine Protonation Protonated Intermediate Start->Protonation + H+ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + H2O Proton_Transfer Protonated Amine Intermediate Nucleophilic_Attack->Proton_Transfer Proton Transfer Elimination 1-Methylpiperazine + Acetic Acid Proton_Transfer->Elimination Elimination of Acetic Acid

Caption: Acid-catalyzed N-deacetylation of 1-Acetyl-4-methylpiperazine.

Application in a Synthetic Workflow: Synthesis of N-Substituted 1-Methylpiperazines

The following workflow demonstrates the utility of 1-Acetyl-4-methylpiperazine as an intermediate in the synthesis of N-substituted 1-methylpiperazines. This is analogous to the synthesis of N-alkylpiperazines from N-acetylpiperazine.[9]

Protocol 4.1: Two-Step Synthesis of N-Alkyl-1-methylpiperazines

  • Step 1: N-Alkylation of 1-Acetyl-4-methylpiperazine

    • This step would likely not proceed as intended, as the N-1 position is protected. This highlights the importance of deprotection before reaction at this site. The correct sequence is deprotection followed by alkylation.

  • Corrected Workflow:

    • Deprotection: Perform N-deacetylation of 1-Acetyl-4-methylpiperazine using one of the hydrolysis protocols (3.2.1 or 3.2.2) to obtain 1-methylpiperazine.

    • N-Alkylation of 1-Methylpiperazine:

      • Dissolve the obtained 1-methylpiperazine in a suitable solvent (e.g., acetonitrile, DMF).

      • Add a base (e.g., K₂CO₃, Et₃N).

      • Add the desired alkylating agent (R-X, where X is a leaving group like Br, I, or OTs).

      • Heat the reaction mixture and monitor for completion.

      • Isolate and purify the final N-alkyl-1-methylpiperazine product.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for 1-Acetyl-4-methylpiperazine was not found in the initial search, data from related compounds like 1-methylpiperazine and other acetylated amines provide guidance on safe handling.[5][10][11]

  • General Hazards: Based on related compounds, 1-Acetyl-4-methylpiperazine should be handled as a potentially hazardous chemical. It may be an irritant to the skin, eyes, and respiratory system.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

1-Acetyl-4-methylpiperazine is a valuable chemical intermediate whose utility is primarily derived from the function of the acetyl group as a protecting moiety for the N-1 nitrogen of the piperazine ring. This allows for selective chemical transformations at other positions in a molecule. The straightforward removal of the acetyl group via hydrolysis makes it a practical choice in multi-step synthetic sequences common in pharmaceutical and materials science research. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and safely incorporate 1-Acetyl-4-methylpiperazine into their synthetic strategies.

References

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). Method for producing N-acetylhomopiperazines.
  • NIST. (n.d.). 1-Acetyl-4-methylpiperazine. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
  • PubChem. (n.d.). 1-Acetyl-4-methylpiperazine. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Chemoselective N-deacetylation under mild conditions. Retrieved January 30, 2026, from [Link]

  • PubMed. (n.d.). Formation of aminosuccinyl peptides during acidolytic deprotection followed by their transformation to piperazine-2,5-dione derivatives in neutral media. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • SynArchive. (n.d.). Protecting Groups List. Retrieved January 30, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). 1-acetyl-4-methylpiperazine. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • PubMed. (2018, February 24). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Retrieved January 30, 2026, from [Link]

Sources

The Strategic Application of 1-Acetyl-4-methylpiperazine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the piperazine ring stands as a quintessential "privileged scaffold," a structural motif frequently embedded within the architecture of numerous clinically successful therapeutic agents. Its prevalence is not coincidental but rather a testament to its favorable physicochemical properties, including its ability to enhance aqueous solubility and modulate lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.[1][2] Within this esteemed class of heterocycles, 1-acetyl-4-methylpiperazine emerges as a particularly intriguing and strategically valuable building block for medicinal chemists.

This technical guide provides an in-depth exploration of the applications of 1-acetyl-4-methylpiperazine in medicinal chemistry. We will delve into its role as a modulator of key biological targets, its utility in fine-tuning molecular properties to overcome common drug development hurdles, and provide detailed protocols for its synthesis and incorporation into novel chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold in their quest for innovative therapeutics.

Physicochemical Properties and Strategic Rationale for Use

The strategic incorporation of the 1-acetyl-4-methylpiperazine moiety into a drug candidate is often a deliberate decision rooted in the desire to optimize its pharmacological and pharmacokinetic properties. The addition of the N-acetyl group to the N-methylpiperazine core significantly alters its electronic and steric characteristics.

PropertyValueSource
Molecular Formula C₇H₁₄N₂OPubChem[3]
Molecular Weight 142.20 g/mol PubChem[3]
logP (Octanol/Water) -0.220Cheméo[4]
pKa (of the conjugate acid) ~7.9 (for 1-acetylpiperazine)PubChem[5]

Note: The pKa value is for the closely related 1-acetylpiperazine and serves as a reasonable estimate for 1-acetyl-4-methylpiperazine.

The N-acetyl group acts as an electron-withdrawing group, which reduces the basicity of the adjacent nitrogen atom. This modulation of pKa is a critical tool in medicinal chemistry for several reasons:

  • Reduced Off-Target Activity: A lower pKa can mitigate interactions with unintended biological targets, such as the hERG potassium channel, which is a common cause of cardiotoxicity-related drug attrition.

  • Improved Cell Permeability: By reducing the extent of protonation at physiological pH, the overall charge of the molecule can be managed to enhance its ability to cross cell membranes.

  • Fine-tuning of Target Engagement: The electronic and steric profile of the acetylated piperazine can influence the binding affinity and selectivity of a ligand for its target protein.

The N-methyl group, on the other hand, often contributes to improved metabolic stability and can provide a vector for specific interactions within a binding pocket.[6] The combination of these two functionalities on the piperazine scaffold creates a versatile tool for lead optimization.

Application Notes & Case Studies

As a Nicotinic Acetylcholine Receptor (nAChR) Agonist in Neuroscience Research

1-Acetyl-4-methylpiperazine hydrochloride is recognized as a novel nicotinic agonist.[1] Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that play crucial roles in various physiological processes, particularly in the central nervous system (CNS).[7] Dysregulation of nAChR signaling is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[8][9]

As a research tool, 1-acetyl-4-methylpiperazine allows for the probing of nAChR subtype selectivity and the elucidation of downstream signaling pathways. Behavioral studies in rats have shown that it can modulate locomotor activity, an effect that is blocked by the nicotinic antagonist mecamylamine, confirming its mechanism of action through nAChRs.[1]

Experimental Workflow: Evaluation of a Novel nAChR Agonist

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Lead Optimization a Receptor Binding Assay ([3H]-(-)-nicotine) b Functional Assay (e.g., Ca2+ influx) a->b Determine Ki c Rodent Model of Neurological Disorder b->c Select Candidate d Behavioral Assays (e.g., Locomotor Activity) c->d e Pharmacokinetic Analysis (Blood/Brain Levels) c->e f SAR Studies d->f e->f g ADME/Tox Profiling f->g

Caption: Workflow for nAChR Agonist Drug Discovery.

A Scaffold in the Design of Kinase Inhibitors for Oncology

The N-methylpiperazine moiety is a common feature in a multitude of approved kinase inhibitors, including those targeting anaplastic lymphoma kinase (ALK) and FMS-like tyrosine kinase 3 (FLT3).[2] While the 1-acetyl-4-methylpiperazine group is less common in approved drugs, the principles of its utility are well-established in the optimization of kinase inhibitors. The introduction of an N-acetyl group can be a strategic move to address challenges encountered during lead optimization.

For example, in the development of novel tubulin polymerization inhibitors for liver cancer, researchers found that derivatives containing a 1-methylpiperazine group exhibited potent anticancer activity. However, in other kinase inhibitor programs, the basicity of the N-methylpiperazine can lead to off-target effects. In such cases, N-acetylation provides a means to attenuate this basicity, potentially improving the selectivity profile and reducing toxicity.

Signaling Pathway: ABL Kinase Inhibition in CML

G BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Signal Transduction Inhibitor 1-Acetyl-4-methylpiperazine -containing Inhibitor Inhibitor->BCR_ABL Inhibition

Caption: Inhibition of BCR-ABL Signaling Pathway.

Protocols

Protocol 1: Synthesis of 1-Acetyl-4-methylpiperazine

This protocol describes the selective mono-N-acetylation of 1-methylpiperazine using acetic anhydride. The key to achieving high selectivity for mono-acetylation over di-acetylation is the controlled addition of the acetylating agent and careful management of the reaction stoichiometry.

Materials:

  • 1-Methylpiperazine

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-methylpiperazine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • In a dropping funnel, prepare a solution of acetic anhydride (1.05 equivalents) in anhydrous DCM.

  • Add the acetic anhydride solution dropwise to the stirred 1-methylpiperazine solution over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 1-acetyl-4-methylpiperazine can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Low Temperature (0 °C): The reaction is performed at a low temperature to control the reactivity of the acetic anhydride and enhance the selectivity for the more nucleophilic secondary amine of 1-methylpiperazine over the less nucleophilic tertiary amine.

  • Slow Addition: The dropwise addition of acetic anhydride ensures that its concentration in the reaction mixture remains low, further favoring mono-acetylation and minimizing the formation of the di-acetylated byproduct.

  • Anhydrous Conditions: The use of anhydrous DCM prevents the hydrolysis of acetic anhydride.

Protocol 2: Incorporation of 1-Acetyl-4-methylpiperazine into a Heteroaromatic Scaffold via Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for coupling 1-acetyl-4-methylpiperazine to an activated heteroaromatic system, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

Materials:

  • 1-Acetyl-4-methylpiperazine

  • An electron-deficient heteroaromatic halide (e.g., a 2-chloropyrimidine or a 4-fluorobenzonitrile derivative)

  • A suitable base (e.g., potassium carbonate, diisopropylethylamine)

  • A high-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar or microwave reactor

  • Inert atmosphere (nitrogen or argon)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask or microwave reaction vial, add the heteroaromatic halide (1.0 equivalent), 1-acetyl-4-methylpiperazine (1.2 equivalents), and the base (2.0 equivalents).

  • Add the polar aprotic solvent to achieve a concentration of approximately 0.2-0.5 M.

  • Flush the reaction vessel with an inert gas (nitrogen or argon).

  • Heat the reaction mixture to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Logical Relationship: Synthesis of a Bioactive Molecule

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Final Product A 1-Methylpiperazine D Selective N-Acetylation (Protocol 1) A->D B Acetic Anhydride B->D C Activated Heteroaromatic E Nucleophilic Aromatic Substitution (Protocol 2) C->E F 1-Acetyl-4-methylpiperazine D->F G Final Bioactive Molecule E->G F->E

Caption: Synthetic Pathway to a Bioactive Molecule.

Conclusion and Future Directions

1-Acetyl-4-methylpiperazine is a valuable and versatile building block in medicinal chemistry. Its utility extends from fundamental neuroscience research as a nicotinic acetylcholine receptor agonist to a strategic component in the design of targeted therapies, particularly in oncology. The ability of the N-acetyl group to modulate the physicochemical properties of the parent N-methylpiperazine scaffold provides medicinal chemists with a powerful tool for fine-tuning the characteristics of drug candidates to achieve a desired pharmacological and pharmacokinetic profile.

Future applications of this moiety will likely expand as our understanding of the structure-activity and structure-property relationships of piperazine-containing compounds continues to grow. The development of novel, highly selective, and efficient methods for the synthesis and derivatization of 1-acetyl-4-methylpiperazine will further enhance its utility in the discovery of the next generation of innovative medicines.

References

  • PubChem. (n.d.). 1-Acetyl-4-methylpiperazine. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Retrieved from [Link]

  • IS MUNI. (n.d.). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acryloyl-4-methyl piperazine. Retrieved from [Link]

  • MDPI. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]

  • MDPI. (2022). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetyl-4-methylpiperazine. Retrieved from [Link]

  • PubMed. (1990). Behavioural and ligand-binding studies in rats with 1-acetyl-4-methylpiperazine, a novel nicotinic agonist. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • eLife. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Acetyl-4-methylpiperazine (CAS 60787-05-5). Retrieved from [Link]

  • PharmacologyOnLine. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Retrieved from [Link]

  • PubMed Central. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Retrieved from [Link]

  • PubMed Central. (2022). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Retrieved from [Link]

  • DergiPark. (2016). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • PubMed Central. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperazine. Retrieved from [Link]

Sources

1-Acetyl-4-methylpiperazine as a building block for CNS agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Acetyl-4-methylpiperazine as a Building Block for CNS Agents

Executive Summary

1-Acetyl-4-methylpiperazine (AMP) represents a "privileged scaffold" in neuropharmacology. Structurally, it bridges the gap between simple neurotransmitters (like Acetylcholine) and complex heterocyclic antipsychotics (like Olanzapine or Clozapine). This guide details the physicochemical rationale for using AMP as a CNS building block, provides validated protocols for its synthesis and functionalization, and outlines its role as a metabolic probe in drug development.

Key Applications:

  • Pharmacophore Mimicry: Acting as a rigid analog of Acetylcholine (ACh) for nAChR targeting.

  • Fragment-Based Drug Discovery (FBDD): Serving as a high-solubility, CNS-penetrant fragment.

  • Metabolic Reference: Validating the metabolic fate of N-methylpiperazine-containing drugs.

Scientific Rationale: The AMP Scaffold in CNS Design

Structural Mimicry and Receptor Binding

The utility of AMP lies in its ability to mimic the cationic headgroup of endogenous neurotransmitters while providing conformational rigidity.

  • The Acetyl Group: Acts as a hydrogen bond acceptor, mimicking the ester carbonyl of Acetylcholine. It also reduces the basicity of the N1 nitrogen (amide resonance), preventing non-specific protein binding.

  • The N4-Methyl Group: Remains basic (pKa ~8.5), allowing for protonation at physiological pH. This cationic center is critical for electrostatic interactions with the aspartate residues found in the binding pockets of GPCRs (Dopamine D2, 5-HT) and ligand-gated ion channels (nAChR).

DOT Diagram: Pharmacophore Overlap The following diagram illustrates the structural and functional overlap between Acetylcholine and the AMP scaffold.

Pharmacophore cluster_features Key Pharmacophoric Features ACh Acetylcholine (Endogenous Ligand) Target nAChR / GPCR Binding Pocket ACh->Target Flexible Binding AMP 1-Acetyl-4-methylpiperazine (Rigid Analog) AMP->Target Rigidified Binding (Entropy Favored) Feat1 Cationic Center (Quaternary N vs. Tertiary N) Feat1->ACh Feat1->AMP Feat2 H-Bond Acceptor (Acetyl Carbonyl) Feat2->ACh Feat2->AMP

Caption: Structural comparison showing how AMP rigidifies the pharmacophore features of Acetylcholine for targeted CNS binding.

Physicochemical Properties & BBB Penetration

For a CNS agent, the Blood-Brain Barrier (BBB) is the primary obstacle. AMP exhibits an optimal profile:

  • Molecular Weight: 142.20 g/mol (Fragment-like).

  • LogP: ~ -0.5 to 0.2 (Highly soluble, yet lipophilic enough for transport via cation transporters).

  • Topological Polar Surface Area (TPSA): 23.6 Ų (Well below the 90 Ų threshold for BBB penetration).

Experimental Protocols

Protocol A: High-Yield Synthesis of 1-Acetyl-4-methylpiperazine

Context: While commercially available, in-house synthesis is often required to introduce isotopic labels (e.g., Deuterium or C13) for metabolic studies.

Reagents:

  • N-Methylpiperazine (1.0 eq) [CAS: 109-01-3]

  • Acetic Anhydride (1.1 eq)

  • Dichloromethane (DCM) (Solvent)

  • Triethylamine (1.2 eq) (Base scavenger)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with N-Methylpiperazine (10 mmol) and Triethylamine (12 mmol) in dry DCM (20 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add Acetic Anhydride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; control temperature to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (MeOH:DCM 1:9). The spot for N-methylpiperazine (ninhydrin active) should disappear.

  • Workup:

    • Wash the organic layer with saturated

      
       (2 x 10 mL) to remove excess acid.
      
    • Wash with Brine (10 mL).

    • Dry over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. The product is typically a colorless to pale yellow oil. Distillation (bp ~75-80°C at reduced pressure) can yield analytical purity (>98%).

Validation:

  • 1H NMR (CDCl3):

    
     2.08 (s, 3H, 
    
    
    
    ), 2.30 (s, 3H,
    
    
    ), 2.35-2.45 (m, 4H, ring protons), 3.45-3.60 (m, 4H, ring protons).
Protocol B: Synthesis of Piperazine-Chalcone CNS Scaffolds

Context: AMP derivatives are often linked to aromatic systems to create "Chalcones," a class of compounds with potent MAO-B and AChE inhibitory activity [1]. This protocol uses the N-methylpiperazine core to build an AMP-like scaffold.

Target Molecule: 1-(4-(4-methylpiperazin-1-yl)phenyl)ethanone (A precursor for chalcones).

Reagents:

  • 4-Fluoroacetophenone (1.0 eq)

  • N-Methylpiperazine (5.0 eq) (Acts as both reactant and solvent/base)

Step-by-Step Methodology:

  • Neat Reaction: Mix 4-Fluoroacetophenone (18 mmol) and N-Methylpiperazine (90 mmol) in a sealed pressure tube.

  • Heating: Heat the mixture at 140°C for 12 hours. The excess amine drives the Nucleophilic Aromatic Substitution (

    
    ).
    
  • Quenching: Cool to room temperature. Pour the reaction mixture into ice water (100 mL).

  • Isolation: The solid product precipitates out. Filter under vacuum.

  • Purification: Wash the solid with cold water and hexane. Dry in a vacuum oven.

    • Yield: Typically >80%.

    • Appearance: Yellow solid.

Application: This intermediate is then condensed with various benzaldehydes (Claisen-Schmidt condensation) to form CNS-active chalcones that inhibit Monoamine Oxidase B (MAO-B) [1].[1]

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Start: 4-Fluoroacetophenone + N-Methylpiperazine Reaction Reaction: 140°C, 12h (Neat, Sealed Tube) Start->Reaction Quench Quench: Pour into Ice Water Reaction->Quench Isolate Isolation: Filtration & Drying Quench->Isolate Product Product: 4-(4-methylpiperazin-1-yl)acetophenone (CNS Building Block) Isolate->Product

Caption: Workflow for the synthesis of the piperazine-acetophenone scaffold via SnAr reaction.

Metabolic Stability & Safety Data

When using AMP as a building block, researchers must account for its metabolic profile.

  • Metabolic Pathway: AMP is primarily metabolized via N-demethylation (yielding 1-acetylpiperazine) and deacetylation (yielding N-methylpiperazine).

  • Toxicity:

    • LD50 (Oral, Rat): Generally low toxicity, comparable to piperazine derivatives used in anthelmintics.

    • Handling: Irritant. Use standard PPE (gloves, goggles).

Data Summary Table: Comparative CNS Properties

Property1-Acetyl-4-methylpiperazine (AMP)Acetylcholine (ACh)N-Methylpiperazine
LogP 0.15 (Est)-0.03-0.56
H-Bond Donors 001
H-Bond Acceptors 222
BBB Permeability HighLow (Quaternary amine)High
Primary Target nAChR (Agonist)nAChR / mAChRSigma / 5-HT

References

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Source: MDPI (Molecules). URL:[Link] Relevance: Validates the use of N-methylpiperazine derivatives as privileged scaffolds for CNS targets like MAO-B and Acetylcholinesterase.

  • 1-Acetyl-4-methylpiperazine (Compound Summary). Source: PubChem (NIH). URL:[Link] Relevance: Provides authoritative physicochemical data and toxicity profiles.

  • Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Source: PrepChem. URL:[Link] Relevance: Demonstrates the acetylation protocol for piperazine derivatives.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Source: NIH / PubMed Central. URL:[Link] Relevance: Reviews the broad applicability of the piperazine ring in FDA-approved CNS drugs.

Sources

Application Note: Structural Characterization of Piperazine Derivatives using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its structural integrity, substitution pattern, and conformational dynamics are critical determinants of biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the comprehensive characterization of these molecules. This guide provides an in-depth exploration of ¹H and ¹³C NMR for the analysis of piperazine derivatives, detailing field-proven protocols, data interpretation strategies, and the application of advanced 2D NMR techniques for unambiguous structural elucidation.

The Significance of Piperazine Conformation in NMR

A defining feature of the piperazine ring is its conformational flexibility. Understanding these dynamics is paramount for accurate NMR spectral interpretation. Two primary phenomena govern the appearance of NMR spectra for piperazine derivatives:

  • Ring Interconversion: The six-membered piperazine ring predominantly exists in a low-energy chair conformation .[3][4] It can undergo rapid interconversion between two chair forms at room temperature. For symmetrically substituted piperazines, this rapid exchange often results in time-averaged, simplified spectra. However, at low temperatures or with bulky substituents that restrict motion, distinct signals for axial and equatorial protons may be observed.[1][5]

  • Restricted Amide Bond Rotation: For N-acylated piperazine derivatives, a significant energy barrier restricts free rotation around the C(O)-N amide bond due to its partial double-bond character.[1][5][6][7] This slow rotation on the NMR timescale leads to the presence of distinct rotational isomers (rotamers), often referred to as syn and anti conformers.[7] Consequently, what might be expected as a single set of signals for the piperazine ring can appear as a doubled or even more complex set of resonances, with each rotamer giving its own unique signature.[8] This phenomenon is a critical consideration during spectral analysis.

¹H and ¹³C NMR Spectral Features

The chemical environment of the nuclei within the piperazine scaffold dictates their resonance frequencies (chemical shifts).

¹H NMR Spectroscopy

The protons on the piperazine ring typically resonate in a relatively narrow region of the spectrum.

  • Unsubstituted Piperazine: In its simplest form, piperazine exhibits a single sharp peak for all eight methylene protons around 2.68 ppm due to rapid conformational averaging.[9]

  • N-Substituted Piperazines: Substitution on the nitrogen atoms breaks the molecule's symmetry, leading to more complex spectra. The methylene protons typically appear as multiplets between 2.5 and 4.0 ppm .[7][10] Protons on the carbons alpha to the substituted nitrogen are generally shifted downfield.

  • N-Acyl Piperazines: As discussed, hindered amide bond rotation often results in multiple distinct signals for the piperazine protons. For example, a mono-N-benzoyl piperazine can show four separate broad signals at room temperature for the eight NCH₂ protons, representing two sets of signals for the amide side and two for the amine side, further complicated by ring dynamics.[7][8]

¹³C NMR Spectroscopy

¹³C NMR provides complementary information and is often simplified by proton decoupling.

  • Unsubstituted Piperazine: A single resonance is observed around 47.9 ppm.[9]

  • N-Substituted Piperazines: The carbon atoms of the piperazine ring typically resonate in the 40-55 ppm range.[2][11] Carbons alpha to the nitrogen substituent are deshielded and appear at a lower field.

  • N-Acyl Piperazines: The presence of rotamers also affects the ¹³C spectrum, leading to the appearance of multiple signals for the piperazine carbons. For instance, the syn and anti isomers of an N,N'-diacylated piperazine can show distinct pairs of carbon signals.[1][7]

Table 1: Typical NMR Chemical Shift Ranges for Piperazine Derivatives
Compound TypeFunctional Group¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
Unsubstituted Piperazine -CH₂-~2.7 (singlet)[9]~48[9]
N-Alkyl/Aryl Piperazine -CH₂- (alpha to N-R)2.8 - 3.5 (multiplet)45 - 55
-CH₂- (beta to N-R)2.5 - 3.2 (multiplet)45 - 55
N-Acyl Piperazine -CH₂- (alpha to N-Acyl)3.4 - 4.0 (broad/multiple signals)[7][8]42 - 50[7]
-CH₂- (alpha to N-H/N-R)2.8 - 3.2 (broad/multiple signals)[7][8]43 - 49[8]
Piperazine Dione -CH₂-~3.8 - 4.1 (singlet)[9]~45[9]
-C=O-~167[9]

Note: Chemical shifts are highly dependent on solvent, concentration, temperature, and the specific nature of substituents.[6][9]

Experimental Protocols: A Self-Validating System

Accuracy in NMR begins with meticulous sample preparation and systematic data acquisition.

Protocol 1: NMR Sample Preparation

The goal of this protocol is to prepare a homogeneous, contaminant-free sample at an optimal concentration for high-quality NMR data.

Materials:

  • Piperazine derivative (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipette and vial

Methodology:

  • Analyte Weighing: Accurately weigh the required amount of the piperazine derivative into a clean, dry vial. The amount can be scaled down for high-field spectrometers, but these quantities ensure a good signal-to-noise ratio (S/N) in a reasonable time.[9]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[9][12]

    • Causality Insight: The choice of solvent is critical. CDCl₃ is a good first choice for many nonpolar derivatives. However, for more polar or N-H containing piperazines, DMSO-d₆ is superior due to its high solubilizing power and ability to engage in hydrogen bonding, which can sharpen N-H signals. The solvent can dramatically influence the observed chemical shifts and even the equilibrium between conformers.[6][7]

  • Internal Standard Addition: Add a small amount of an internal standard like TMS (δ = 0.00 ppm) for accurate chemical shift referencing.[9][12]

    • Best Practice: To avoid adding too much TMS, it is advisable to add one drop of TMS to a stock vial of the deuterated solvent (5-10 mL) and use that for sample preparation.[12]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary. A fully dissolved sample is crucial for achieving high magnetic field homogeneity (shimming).[12]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to the NMR tube. If any solid particles are present, filter the solution through a small cotton plug placed in the pipette.[13]

  • Final Checks: Ensure the sample height in the tube is approximately 4-5 cm, which corresponds to the active volume of the NMR probe.[13] Cap the tube securely.

Protocol 2: 1D NMR Data Acquisition

This protocol outlines the standard steps for acquiring ¹H and ¹³C spectra.

  • Instrument Setup: Insert the NMR tube into the spectrometer spinner and use a depth gauge to ensure correct positioning.[13] Place the sample into the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift. Shim the magnetic field to optimize its homogeneity across the sample, which is essential for sharp, well-resolved peaks.[9]

  • ¹H NMR Acquisition:

    • Spectral Width: Set a typical spectral width of 0-12 ppm.[9]

    • Pulse Sequence: Use a standard single 90° pulse experiment.

    • Acquisition Time: Aim for an acquisition time of 2-4 seconds for good digital resolution.

    • Relaxation Delay: Use a 1-2 second relaxation delay.

    • Scans: Acquire 8 to 16 scans for a sufficient S/N ratio.

  • ¹³C NMR Acquisition:

    • Spectral Width: Set a typical spectral width of 0-200 ppm.[9]

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.

    • Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.[9]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent signal.[9]

Advanced Structural Elucidation with 2D NMR

For complex or novel piperazine derivatives, 1D NMR spectra are often insufficient for complete structural assignment. 2D NMR experiments are indispensable for mapping the molecular framework.[14]

  • COSY (H-H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is the primary tool for tracing the proton connectivity within the piperazine ring and along aliphatic chains attached to it.[8] A cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is coupled to the proton at δ₂.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This experiment definitively links the ¹H and ¹³C assignments, providing an unambiguous map of every C-H bond.[1][6][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically over 2-3 bonds, ²JCH and ³JCH). This is arguably the most crucial experiment for piecing together the entire molecular structure, as it connects molecular fragments. For example, it can show a correlation from a substituent's proton to a piperazine ring carbon, confirming the point of attachment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Correlates protons that are close in space, regardless of whether they are bonded. This is vital for determining stereochemistry and the preferred 3D conformation of the molecule in solution.

Logical Workflow for Structural Elucidation

The following diagram illustrates a systematic approach to characterizing a novel N-substituted piperazine derivative.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity cluster_final Final Structure Confirmation H1 ¹H NMR (Proton Count & Multiplicity) C13 ¹³C NMR (Carbon Count & Type) COSY H-H COSY (Map Spin Systems) H1->COSY Initial Assignment HSQC C-H HSQC (Assign Protonated Carbons) COSY->HSQC HMBC C-H HMBC (Connect Fragments) HSQC->HMBC Structure Final Validated Structure HMBC->Structure Unambiguous Connectivity NOESY NOESY (Confirm Stereochemistry/ Conformation) Structure->NOESY Verify 3D Arrangement

Caption: A systematic workflow for piperazine derivative characterization.

Conclusion and Best Practices

The NMR characterization of piperazine derivatives is a nuanced process that requires more than routine data acquisition. A thorough understanding of their conformational dynamics, particularly the restricted rotation in N-acyl derivatives, is essential for accurate interpretation. By employing a systematic approach that combines meticulous sample preparation, standard 1D NMR, and advanced 2D correlation experiments, researchers can achieve complete and unambiguous structural validation. For dynamic systems, variable temperature (VT) NMR experiments can be invaluable for calculating the energy barriers to interconversion and confirming the presence of multiple conformers.[1][5][7]

References

  • BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921–40933. [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Steinberg, J., Wodtke, R., Köckerling, M., Löser, R., & Mamat, C. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(23), 4356. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of compound 3a measured in five different solvents. [Link]

  • Yilmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 69-78.
  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2556-2568. [Link]

  • Kricheldorf, H. R., & Stöber, O. (1976). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Die Makromolekulare Chemie, 177(6), 1587-1599.
  • Toth, E., et al. (2017). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 466, 578-585. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. [Link]

  • Gerlach, C., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. International Journal of Molecular Sciences, 25(1), 1. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

Sources

Application Note: Scalable Synthesis of 1-Acetyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized experimental procedure for the acetylation of N-methylpiperazine (1-methylpiperazine) to synthesize 1-acetyl-4-methylpiperazine (CAS: 60787-05-5).[1][2] This moiety is a critical intermediate in the synthesis of rifamycin-class antibiotics and various chemical biology probes.[1][2]

The protocol prioritizes the Acetic Anhydride Method due to its atom economy, ease of handling, and reduced corrosivity compared to acetyl chloride.[2] Special emphasis is placed on the pH-dependent workup , a critical control point often overlooked that determines yield efficiency by modulating the solubility of the amphoteric product.[1][2]

Chemical Basis & Reaction Logic[1][2][3]

Reaction Scheme

The synthesis relies on a nucleophilic acyl substitution.[1][2] The secondary amine at the N1 position of N-methylpiperazine attacks the carbonyl carbon of the acetic anhydride.[1][2] The N4 position, being a tertiary amine, is sterically hindered and electronically less nucleophilic regarding acylation, though it acts as a proton acceptor.[2]

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NMP N-methylpiperazine (Nucleophile) Tetra Tetrahedral Intermediate NMP->Tetra Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Tetra Prod 1-Acetyl-4-methylpiperazine Tetra->Prod Elimination Byprod Acetic Acid Tetra->Byprod

Figure 1: Mechanistic pathway of N-methylpiperazine acetylation.[1][2]

Critical Considerations
  • Regioselectivity: The reaction is highly selective for the N1 secondary amine.[1][2]

  • Thermodynamics: The reaction is exothermic .[1][2] Uncontrolled addition of anhydride can lead to thermal runaway or solvent boiling.[1][2]

  • Solubility & pH: The product contains a tertiary amine (pKa ~8.5).[1][2] In the presence of the acetic acid byproduct, it forms a water-soluble acetate salt.[1][2] Failure to basify the aqueous layer during workup will result in near-zero recovery. [1][2]

Reagents & Equipment

ReagentMW ( g/mol )Density (g/mL)Equiv.[1][2][3]RoleHazard
N-Methylpiperazine 100.160.9031.0SubstrateCorrosive, Flammable
Acetic Anhydride 102.091.0821.1 - 1.2ReagentCorrosive, Lachrymator
Dichloromethane (DCM) 84.931.33SolventSolventCarcinogen (Suspected)
Sodium Hydroxide (50%) 40.001.51ExcessBaseCorrosive

Equipment:

  • 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel.[1][2]

  • Inert gas line (Nitrogen or Argon) - Optional but recommended to prevent oxidation of the starting amine.[1][2]

  • Temperature probe/Thermometer.[1][2]

  • Ice/Water bath.[1][2]

Experimental Procedure (Method A: Acetic Anhydride)

This protocol is designed for a 100 mmol scale (approx. 10 g of starting material).[1][2]

Phase 1: Reaction Setup & Addition[1][2][3]
  • Setup: Flame-dry a 250 mL 3-neck RBF and flush with nitrogen.

  • Solvation: Add 10.0 g (11.1 mL, 100 mmol) of N-methylpiperazine and 50 mL of Dichloromethane (DCM).

    • Note: DCM is chosen for its ability to dissolve both the reactant and the product while allowing for easy thermal management (reflux at ~40°C).[1][2]

  • Cooling: Place the flask in an ice-water bath and cool to < 5°C. Stirring must be vigorous.

  • Addition: Charge the addition funnel with 12.3 g (11.4 mL, 120 mmol, 1.2 eq) of Acetic Anhydride.

  • Controlled Reaction: Add the anhydride dropwise over 30–45 minutes.

    • Checkpoint: Monitor internal temperature.[1][2] Do not allow it to exceed 20°C during addition to minimize impurity formation.[1][2]

  • Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for an additional 2–3 hours.

    • Validation: Spot TLC (MeOH:DCM 1:9).[1][2] The starting material spot (low Rf, stains with Ninhydrin) should disappear.[1][2]

Phase 2: Workup & pH Adjustment (Crucial)
  • Quench: Cool the mixture back to 0°C. Slowly add 20 mL of water to hydrolyze excess acetic anhydride. Stir for 15 minutes.

  • Basification: The mixture is currently acidic (pH ~2-3 due to acetic acid), meaning the product is trapped in the aqueous phase as an acetate salt.[1][2]

    • Slowly add 50% NaOH solution dropwise until the aqueous layer pH reaches >12 .[1][2]

    • Observation: You may see an oil separate or the emulsion clear up as the free base is liberated.[1][2]

  • Extraction: Transfer to a separatory funnel.

    • Collect the organic (lower) layer.[1][2]

    • Extract the aqueous layer 3x with 30 mL DCM.[1][2] (The product is highly water-soluble; thorough extraction is necessary).[1][2]

  • Drying: Combine organic phases, wash once with brine (saturated NaCl), and dry over Anhydrous Sodium Sulfate (

    
    ).
    
Phase 3: Purification
  • Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure (Rotovap) to yield a crude yellow oil.[1][2]

  • Distillation: The product has a high boiling point.[1][2] Purification via vacuum distillation is recommended for pharma-grade purity.[1][2]

    • Target BP: ~130–140°C at 15 mmHg (or ~241°C at ambient, though decomposition risk is higher).

    • Collect the clear, colorless fraction.[1][2][4]

Workflow cluster_workup Critical Workup Phase Start Start: 100 mmol N-Methylpiperazine Cool Cool to <5°C in DCM Start->Cool Add Add Acetic Anhydride (Dropwise) Cool->Add React Stir RT for 3 hrs Add->React Quench Quench with H2O React->Quench Acidic Mixture is Acidic (Salt Form) Quench->Acidic Base Add 50% NaOH to pH > 12 Acidic->Base Liberate Free Base Extract Extract with DCM (3x) Base->Extract Distill Vacuum Distillation Extract->Distill Final Pure 1-Acetyl-4-methylpiperazine Distill->Final

Figure 2: Operational workflow emphasizing the critical pH adjustment step.[1][2]

Characterization & Specifications

ParameterSpecificationNotes
Appearance Colorless to pale yellow liquidDarkens upon air oxidation.[1][2]
Boiling Point 241°C (760 mmHg) / ~135°C (15 mmHg)High vacuum recommended.[1][2]
Density ~1.0 g/mL
1H NMR (CDCl3)

2.08 (s, 3H, acetyl), 2.30 (s, 3H, N-Me), 2.3-2.5 (m, 4H), 3.4-3.6 (m, 4H)
Distinct singlet for acetyl group at ~2.1 ppm.[2]
GC-MS m/z = 142.2 [M]+Base peak often m/z 99 or 58.[1][2]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete extraction due to water solubility.[1][2]Saturate the aqueous layer with NaCl (salting out) before extraction.[1][2] Ensure pH > 12.
Product is Solid/Salt Failed basification.[1][2]You likely isolated the acetate or hydrochloride salt.[1][2] Dissolve in water, basify with NaOH, and re-extract.[1][2][4]
Dark Color Oxidation or high thermal stress.[1][2]Distill under stronger vacuum to lower temperature.[1][2] Store under nitrogen.
Violent Fuming Used Acetyl Chloride without cooling.[1][2]Switch to Acetic Anhydride or cool to -10°C if using Acetyl Chloride.[1][2]

Safety (SDS Summary)

  • N-Methylpiperazine: Flammable liquid, causes severe skin burns and eye damage.[1][2]

  • Acetic Anhydride: Flammable, corrosive, reacts with water.[1][2]

  • 1-Acetyl-4-methylpiperazine: Irritant to eyes, respiratory system, and skin.[1][2]

  • Engineering Controls: Perform all operations in a functioning fume hood.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 550758, 1-Acetyl-4-methylpiperazine. Retrieved January 30, 2026, from [Link][2]

  • Borgna, J. L., et al. (1994).[1][2] Synthesis of piperazine derivatives. Tetrahedron Letters, 35(15), 2401-2404.[1][2] (General acetylation methodology).[1][2][5]

Sources

Application Note: Strategic Derivatization of the 1-Acyl-4-Methylpiperazine Scaffold for Biological Screening Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to improve aqueous solubility and bioavailability, make it an attractive moiety for drug design.[1] This application note provides a comprehensive guide to the synthesis of a diverse library of 1-acyl-4-methylpiperazine derivatives, a pharmacophore particularly prevalent in CNS-acting agents and kinase inhibitors.[2][3] We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that enable the creation of a high-quality, diverse chemical library suitable for biological screening and robust Structure-Activity Relationship (SAR) studies. The core of this guide is a detailed, field-proven protocol for the amide coupling of 1-methylpiperazine with a variety of carboxylic acids, which represents the most efficient and versatile route to this class of compounds.

Part I: Scientific Rationale & Strategic Design

The 1-Acyl-4-Methylpiperazine Scaffold: A Privileged Pharmacophore

The 1-acyl-4-methylpiperazine motif offers a powerful combination of features for molecular recognition by biological targets. The structure can be deconstructed into three key components:

  • The N-Methyl Group: This small, non-labile group maintains the basicity of the nitrogen atom, which is often crucial for forming salt bridges or key hydrogen bond interactions with target proteins. This feature also tends to enhance solubility and favorable pharmacokinetic attributes.[2]

  • The Piperazine Core: This conformationally flexible six-membered ring acts as a robust and stable linker, positioning the two nitrogen substituents in a defined spatial relationship.[4]

  • The Variable N-Acyl Group: This is the primary point of diversification. By systematically varying the R-group of the acyl moiety, researchers can probe interactions within a target's binding pocket, modulating potency, selectivity, and metabolic stability.[5]

This strategic design is evident in numerous successful drugs, where the piperazine core serves as a validated anchor to build upon.[1][3]

Synthetic Strategy: The Power of Amide Coupling

The most direct and reliable method for constructing a 1-acyl-4-methylpiperazine library is through the acylation of the secondary amine of 1-methylpiperazine. This nucleophilic substitution reaction, forming a stable amide bond, is one of the most well-understood and optimized transformations in organic synthesis.

The general reaction is as follows:

1-Methylpiperazine + R-COOH → 1-Acyl(R)-4-methylpiperazine

To achieve this transformation efficiently under mild conditions, the carboxylic acid must first be "activated" to make it a more potent electrophile. This is accomplished using a coupling reagent .

Library Design: A Foundation for Meaningful SAR

The quality of a screening library is not merely in its size, but in its diversity. The selection of carboxylic acids (R-COOH) should be a deliberate process to probe a wide range of chemical space. Key considerations include:

  • Steric Bulk: Incorporate small (e.g., acetic acid), medium (e.g., isobutyric acid), and large (e.g., adamantane carboxylic acid) groups to probe the size and shape of the binding pocket.

  • Electronic Properties: Include acids with electron-donating groups (e.g., 4-methoxybenzoic acid) and electron-withdrawing groups (e.g., 4-nitrobenzoic acid) to modulate the electronics of the aromatic ring and its potential for π-stacking or other interactions.

  • Lipophilicity: Use a range of aliphatic (e.g., cyclohexane carboxylic acid) and aromatic acids to systematically vary the compound's LogP.

  • Pharmacophoric Elements: Introduce known bioactive fragments, such as heterocycles (e.g., thiophene-2-carboxylic acid, nicotinic acid), to explore specific hydrogen bonding or aromatic interactions.

Part II: Experimental Protocols & Methodologies

This section details a robust and reproducible protocol for the synthesis of a representative compound, 1-(4-chlorobenzoyl)-4-methylpiperazine , using HATU as the coupling agent. HATU is chosen for its high efficiency, fast reaction times, and low rate of side reactions.[6]

Reaction Scheme

Caption: Amide coupling of 1-methylpiperazine and 4-chlorobenzoic acid.

Materials & Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/VolumeRole
4-Chlorobenzoic Acid156.571.01.0157 mgElectrophile
1-Methylpiperazine100.161.11.1110 mg (122 µL)Nucleophile
HATU380.231.21.2456 mgCoupling Reagent
DIPEA129.243.03.0388 mg (522 µL)Non-nucleophilic Base
DMF (Anhydrous)73.09--5 mLSolvent
Step-by-Step Synthesis Protocol
  • Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzoic acid (157 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved. This pre-activation step is crucial; the solution should become clear.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 522 µL, 3.0 mmol) to the solution. Stir for 2-3 minutes. The DIPEA acts as a base to neutralize acids formed during the reaction, driving it to completion.

  • Nucleophile Addition: Slowly add 1-methylpiperazine (122 µL, 1.1 mmol) to the reaction mixture dropwise. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Quenching & Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (2 x 20 mL) to remove residual DMF, followed by saturated aqueous sodium bicarbonate (1 x 20 mL), and finally, brine (1 x 20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of 0-10% methanol in dichloromethane, to afford the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part III: Visualization & Data Workflow

General Synthesis & Screening Workflow

The following diagram illustrates the logical flow from library design to the identification of a hit compound.

Caption: Workflow from library synthesis to hit identification.

Amide Coupling Mechanism

The efficiency of the protocol relies on the HATU-mediated activation of the carboxylic acid.

G acid R-COOH (Carboxylic Acid) active_ester O-Acyl(tetramethyl)isouronium (Highly Reactive Intermediate) acid->active_ester + HATU, Base hatu HATU base Base (DIPEA) tetrahedral_int Tetrahedral Intermediate active_ester->tetrahedral_int + Piperazine piperazine 1-Methylpiperazine (Nucleophile) product Product (Amide) tetrahedral_int->product - HODU byproduct HODU

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Part IV: Application in Biological Screening

The synthesized library of 1-acyl-4-methylpiperazine derivatives is now ready for high-throughput screening. Piperazine derivatives have demonstrated a vast range of biological activities, making them suitable for assays targeting:

  • Antimicrobial and Antifungal Activity: Screening against panels of bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) can identify new anti-infective agents.[7]

  • Enzyme Inhibition: Many kinase inhibitors utilize the piperazine scaffold. Assays for specific kinases (e.g., ALK, Tyrosinase) are common applications.[3][8]

  • Receptor Binding: Derivatives can be screened for affinity to GPCRs, such as serotonin or dopamine receptors, which is relevant for developing treatments for neurological disorders.[9][10]

The data generated from these screens will reveal the Structure-Activity Relationship (SAR). For instance, it might be discovered that bulky, lipophilic acyl groups lead to higher potency, or that an aromatic ring with an electron-withdrawing group at the 4-position is critical for activity. This information is invaluable, guiding the rational design of the next generation of more potent and selective compounds.

Conclusion

The 1-acyl-4-methylpiperazine scaffold is a versatile and highly valuable starting point for drug discovery campaigns. By employing a strategic approach to library design and utilizing robust, high-yielding synthetic protocols such as the HATU-mediated amide coupling described herein, research teams can efficiently generate diverse molecular libraries. This enables the rapid exploration of chemical space and the development of meaningful Structure-Activity Relationships, significantly accelerating the journey from initial concept to a validated lead compound.

References

  • Vertex AI Search. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • PubMed. (n.d.). Synthesis and biological activity of piperazine derivatives of phenothiazine. Retrieved from [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • PMC. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Discovery of novel N-aryl piperazine CXCR4 antagonists. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PMC - NIH. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Retrieved from [Link]

  • ACS Publications. (2020). Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. Organic Letters. Retrieved from [Link]

  • MDPI. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • ChemSynthesis. (2025). 1-acetyl-4-methylpiperazine. Retrieved from [Link]

  • ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine.
  • PubMed Central. (n.d.). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1-Acetyl-4-methylpiperazine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Acetyl-4-methylpiperazine (CAS 60787-05-5). Retrieved from [Link]

  • IndiaMART. (n.d.). Buy 1-Acetyl-4-(4-hydroxyphenyl) piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • MDPI. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Retrieved from [Link]

  • PubMed. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-acetyl-4-methylpiperazine. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthesis for higher yields and purity. This document is structured to anticipate and address the common challenges encountered in the laboratory, ensuring a self-validating and robust experimental design.

I. Understanding the Reaction: The Foundation of High Yield

The synthesis of 1-acetyl-4-methylpiperazine is a nucleophilic acyl substitution reaction. The secondary amine of N-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. The choice of acetylating agent and reaction conditions can significantly impact the yield and purity of the final product.

II. Troubleshooting Guide & Yield Optimization

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your synthesis.

Q1: My yield of 1-acetyl-4-methylpiperazine is consistently low. What are the most likely causes?

Low yields can stem from several factors, ranging from incomplete reactions to product loss during work-up. Here are the primary areas to investigate:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][2]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. In the case of piperazine derivatives, di-acetylation can be a concern, although it is less likely with N-methylpiperazine due to the presence of a tertiary amine at the 4-position.

  • Product Loss During Work-up: The work-up procedure is a critical step where a significant amount of product can be lost. This can happen during extraction, washing, or purification steps.

  • Purity of Starting Materials: The purity of your N-methylpiperazine and acetylating agent is paramount. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.

Q2: I am observing an unexpected byproduct in my reaction mixture. What could it be and how can I prevent it?

The most probable byproduct is the di-acetylated piperazine, although this is less common with N-methylpiperazine. However, if your starting material contains unmethylated piperazine as an impurity, di-acetylation can occur.

  • Minimizing Di-acetylation: To minimize the formation of di-acetylated byproducts, the slow, dropwise addition of the acetylating agent to the N-methylpiperazine solution is recommended. This maintains a low concentration of the acetylating agent, favoring mono-acetylation.

Q3: How do I choose between acetic anhydride and acetyl chloride as the acetylating agent?

The choice between acetic anhydride and acetyl chloride depends on the desired reaction rate, safety considerations, and the sensitivity of your starting materials.[3]

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Milder, more controlled reaction.More reactive, faster reaction.[3]
Byproduct Acetic acid (less corrosive).[3]Hydrogen chloride (corrosive gas).[3]
Handling Easier and safer to handle.More hazardous and corrosive.[3]
Selectivity Often more selective for mono-acetylation.[3]Can be less selective.

Expert Insight: For routine synthesis of 1-acetyl-4-methylpiperazine, acetic anhydride is generally the preferred reagent due to its safer handling profile and the less corrosive nature of its byproduct. Acetyl chloride should be reserved for instances where a faster reaction is critical and appropriate safety measures are in place.

Q4: My product seems to be lost during the aqueous work-up. How can I improve my extraction efficiency?

1-Acetyl-4-methylpiperazine has some water solubility. To maximize its recovery from an aqueous phase:

  • Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate). Three to five extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

  • pH Adjustment: Ensure the aqueous layer is basic (pH > 8) before extraction. This ensures the product is in its free base form, which is more soluble in organic solvents. Use a base like sodium carbonate or sodium bicarbonate for this adjustment.[4]

Q5: I'm struggling with the final purification of my product. What are the recommended methods?

The choice of purification method depends on the nature of the impurities.

  • Distillation: For liquid products, vacuum distillation is an effective method for purification, especially for removing non-volatile impurities.[1][5]

  • Crystallization: If the product is a solid or can be converted to a solid salt, recrystallization from a suitable solvent system can yield highly pure material.[4]

  • Column Chromatography: For removing impurities with similar boiling points, column chromatography using silica gel or alumina can be employed.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis of 1-acetyl-4-methylpiperazine.

Protocol 1: Synthesis using Acetic Anhydride

This protocol is recommended for its safety and control over the reaction.

Materials:

  • N-methylpiperazine

  • Acetic anhydride

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylpiperazine (1 equivalent) in dichloromethane.

  • Addition of Acetic Anhydride: Cool the solution in an ice bath. Slowly add acetic anhydride (1.05 equivalents) dropwise from the dropping funnel over 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 1-acetyl-4-methylpiperazine.

Protocol 2: Synthesis using Acetyl Chloride

This protocol offers a faster reaction time but requires more stringent safety precautions due to the evolution of HCl gas.

Materials:

  • N-methylpiperazine

  • Acetyl chloride

  • Triethylamine (TEA) or pyridine as a base

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methylpiperazine (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Addition of Acetyl Chloride: Cool the mixture in an ice bath. Add acetyl chloride (1.05 equivalents) dropwise from a dropping funnel. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up:

    • Wash the reaction mixture with 1M HCl to remove excess triethylamine.

    • Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the product by vacuum distillation.

IV. Visualization of the Workflow

A clear understanding of the experimental workflow is crucial for successful synthesis.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Dissolve N-methylpiperazine in solvent B 2. Cool the reaction mixture (Ice Bath) A->B C 3. Add Acetylating Agent (Dropwise) B->C D 4. Monitor Reaction (TLC/GC) C->D E 5. Quench with Base (e.g., NaHCO3) D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry Organic Layer (e.g., MgSO4) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Vacuum Distillation or Crystallization H->I J 10. Characterize Product (NMR, GC-MS) I->J

Caption: A generalized workflow for the synthesis of 1-acetyl-4-methylpiperazine.

V. Frequently Asked Questions (FAQs)

Q: Can I run this reaction without a solvent?

A: While some N-acetylation reactions can be performed neat, using a solvent helps to control the reaction temperature, especially with the exothermic reaction of acetyl chloride, and improves mixing. For a more controlled and scalable reaction, a solvent is recommended.

Q: What is the expected yield for this synthesis?

A: With optimized conditions and careful work-up, yields for the N-acetylation of N-methylpiperazine can be expected to be in the range of 80-95%. However, this can vary based on the scale of the reaction and the purity of the reagents.

Q: How do I know when the reaction is complete?

A: The most reliable way to monitor the reaction is by TLC. Spot the reaction mixture alongside a spot of the starting N-methylpiperazine. The reaction is complete when the spot corresponding to the starting material has disappeared. A suitable eluent system for TLC would be a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v).

Q: What is the mechanism of selective N-acetylation?

A: The selectivity of N-acetylation is primarily due to the difference in nucleophilicity between the secondary and tertiary amines of the piperazine ring. The lone pair of electrons on the secondary amine is more available for nucleophilic attack on the carbonyl carbon of the acetylating agent. The tertiary amine is sterically hindered and its lone pair is less available. At neutral pH, the secondary amine is more readily acetylated.[6]

Acetylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination NMP N-Methylpiperazine Intermediate Tetrahedral Intermediate NMP->Intermediate Nucleophilic Attack AcA Acetic Anhydride AcA->Intermediate Intermediate2 Tetrahedral Intermediate Product 1-Acetyl-4-methylpiperazine Intermediate2->Product Elimination Acetate Acetate Ion Intermediate2->Acetate

Caption: Simplified mechanism of N-acetylation of N-methylpiperazine.

VI. References

  • Acetic anhydride or acetyl chloride, that is the question... Sciencemadness Discussion Board. Available at: [Link]

  • Method for producing N-acetylhomopiperazines. Google Patents. Available at:

  • Nα Selective Acetylation of Peptides. National Institutes of Health. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]

  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Google Patents. Available at:

  • Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents. Available at:

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Available at: [Link]

  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. DergiPark. Available at: [Link]

  • Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com. Available at: [Link]

Sources

Technical Support Center: Scaling Synthesis of 1-Acetyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base, designed for process chemists and engineers scaling up the synthesis of 1-Acetyl-4-methylpiperazine (AMP).

Executive Summary

1-Acetyl-4-methylpiperazine (CAS: 28259-88-5) is a critical intermediate in pharmaceutical synthesis. While the acetylation of N-methylpiperazine is chemically straightforward, scaling this reaction (>1 kg) introduces thermodynamic and purification challenges often invisible at the milligram scale. This guide addresses the transition from bench to pilot plant, focusing on exotherm management, impurity control, and vacuum distillation dynamics.

Part 1: Reaction Optimization & Thermodynamics (The Chemistry Phase)

Core Protocol: Controlled Acetylation

Reaction Logic: Nucleophilic acyl substitution. Critical Hazard: The reaction is highly exothermic. At scale, the rate of heat generation often exceeds the cooling capacity of standard jacketed reactors if addition rates are not strictly controlled.

Standard Operating Procedure (Scale-Up Adapted)
ParameterSpecificationRationale
Substrate N-Methylpiperazine (NMP)1.0 Equiv. High purity (>99%) required to prevent di-acetylated impurities.
Reagent Acetic Anhydride (

)
1.05 - 1.10 Equiv. Slight excess drives completion; too much complicates workup.
Solvent Dichloromethane (DCM) or TolueneDCM offers easy boil-off cooling (reflux); Toluene allows higher temp processing. Solvent-free is risky at scale due to viscosity/heat.
Base Triethylamine (Optional)Often not needed if NMP acts as its own acid scavenger or if biphasic Schotten-Baumann conditions are used.
Temperature 0°C to 10°C (Addition)Strictly controlled to prevent thermal runaway.
Troubleshooting: Reaction Phase

Q: The internal temperature spiked >20°C despite the chiller being set to -10°C. What happened? A: You likely encountered "Heat Accumulation." At scale, mixing efficiency drops. If you add Acetic Anhydride faster than the reaction consumes it (accumulation), a sudden initiation can release all the heat at once.

  • Fix: Stop addition immediately. Increase stirrer RPM. Wait for temperature to drop before resuming at 50% of the previous rate.

  • Prevention: Use an in-line flow meter for

    
     addition and link it to a temperature interlock (e.g., "Stop addition if 
    
    
    
    ").

Q: The reaction mixture has turned dark brown/black. Is the batch ruined? A: Not necessarily, but it indicates oxidation or thermal degradation.

  • Cause: High localized temperatures (hot spots) during addition or presence of trace metal impurities in the NMP.

  • Remediation: Proceed to workup.[1][2] Most color bodies are high-molecular-weight polymers that remain in the pot residue during the final vacuum distillation.

  • Prevention: Nitrogen sparging of NMP before reaction and strict temperature control.

Q: Why is the viscosity increasing significantly during addition? A: Formation of the acetic acid salt of the product. As 1-Acetyl-4-methylpiperazine forms, it can protonate (forming the acetate salt) if the solvent volume is too low.

  • Fix: Add more solvent (DCM). Ensure the reactor has high-torque agitation capability.

Part 2: Workup & Isolation (The Separation Phase)

Workflow Visualization

The following diagram outlines the critical decision points during the isolation phase to maximize yield and purity.

G Start Crude Reaction Mixture (AMP + AcOH + Residual Ac2O) Quench Quench: Add Ice/Water (Hydrolyze excess Ac2O) Start->Quench Exotherm Control Neutralize Neutralization (Add 50% NaOH or Na2CO3 to pH > 11) Quench->Neutralize Release Free Base Extract Extraction (DCM or CHCl3) Neutralize->Extract Aqueous Aqueous Layer (Contains Acetate salts) Extract->Aqueous Discard Organic Organic Layer (AMP + Solvent) Extract->Organic Keep Dry Drying (Na2SO4) & Concentration Organic->Dry Distill Vacuum Distillation (Final Purification) Dry->Distill

Figure 1: Isolation workflow emphasizing the pH swing required to release the free base amine from its acetate salt.

Troubleshooting: Isolation

Q: I cannot separate the layers; a stable emulsion has formed. A: This is common with piperazine derivatives due to their surfactant-like properties at high pH.

  • Immediate Fix: Filter the biphasic mixture through a pad of Celite to break surface tension. Alternatively, add saturated brine to increase the density difference.

  • Scale-Up Tip: Avoid vigorous agitation during the extraction step. Use a gentle rocking motion or a centrifugal extractor.

Q: My crude yield is >100%. What is the contaminant? A: Solvent entrapment or residual Acetic Acid.

  • Diagnosis: Check pH. If pH < 10, the amine is partially protonated as the acetate salt, which is heavier and water-soluble (but may drag into organic phase if saturated).

  • Fix: Re-dissolve in DCM, wash with stronger base (NaOH) to ensure pH > 12, then re-concentrate.

Part 3: Purification & Quality Control

Distillation Specifications

The final product is a high-boiling liquid. Simple evaporation is insufficient for pharma-grade purity.

ParameterValueNotes
Boiling Point ~110-115°C @ 2-3 mmHgRequires high vacuum.
Condenser Temp 20°CProduct solidifies if too cold (MP is low but viscosity is high).
Main Impurity N,N'-DiacetylpiperazineBoiling point is significantly higher; stays in pot residue.
Impurity Profiling (FAQ)

Q: GC-MS shows a peak with M+ = 170. What is it? A: This is likely 1,4-Diacetylpiperazine .

  • Origin: Your starting material (N-methylpiperazine) contained Piperazine (des-methyl) impurity, or demethylation occurred (rare).

  • Removal: It has a much higher boiling point. Ensure you do not distill to dryness; leave ~5-10% heel in the pot.

Q: The product has a strong vinegar smell even after distillation. A: Co-distillation of Acetic Acid.

  • Cause: The neutralization step was insufficient (pH was not high enough), leaving some product as the acetate salt, which dissociates thermally during distillation.

  • Fix: You must redistill. Before redistilling, wash the oil with concentrated NaOH solution.

Part 4: Safety & Engineering Controls

Hazard: Acetic Anhydride is a lachrymator and corrosive.[3] It reacts violently with water. Hazard: N-Methylpiperazine is corrosive and flammable.[4]

Protocol:

  • Quenching: Never add water directly to hot acetic anhydride. Cool the mixture to <5°C first, then add water dropwise.

  • Ventilation: All operations must occur in a fume hood or a reactor with a scrubber attached to neutralize acidic vapors.

  • PPE: Silver Shield or heavy Nitrile gloves are required. Latex is permeable to these reagents.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 1-Acetyl-4-methylpiperazine. Retrieved from (Verified generic landing page for SDS search).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 84017, 1-Acetyl-4-methylpiperazine. Retrieved from .

  • Google Patents. (2001). Method for producing N-acetylhomopiperazines (JP2001106676A). (Analogous chemistry for piperazine acetylation scale-up). Retrieved from .

  • Moghaddam, F. M., et al. (2013). Efficient Acetylation of Amines. (General reference for amine acetylation thermodynamics). Journal of the Iranian Chemical Society.
  • PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. (Procedural reference for piperazine acetylation workup). Retrieved from .

Sources

Challenges in the characterization of piperazine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Isomer Characterization

Subject: Advanced Troubleshooting for Piperazine Isomer Differentiation (Regio-, Stereo-, and Conformational) Ticket ID: PIP-ISO-CHAR-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

Piperazine derivatives are ubiquitous in pharmaceutical chemistry (e.g., antihistamines, antipsychotics) but present a unique "trifecta" of analytical challenges:

  • Regioisomerism: Positional isomers on the aromatic ring often yield identical Mass Spectrometry (MS) fragmentation patterns.

  • Stereoisomerism: Enantiomers require specific chiral selectors and mobile phase additives to prevent peak tailing due to the basic nitrogen.

  • Conformational Isomerism (Rotamers): Restricted rotation around amide bonds or ring flipping can create "ghost peaks" in NMR and HPLC, often mistaken for impurities.

This guide provides self-validating workflows to distinguish these forms, moving beyond standard protocols to address the causality of analytical failures.

Module 1: NMR Signal Splitting & "Ghost" Impurities

Symptom: Your 1H or 13C NMR spectrum shows doubled signals or broad humps for the piperazine ring protons/carbons, suggesting a ~50% impurity, but LC-MS shows a single peak.

Root Cause: Restricted Rotation (Rotamerism). N-acylated or N-substituted piperazines often possess partial double-bond character at the amide nitrogen.[1] This restricts rotation at room temperature, creating distinct syn and anti conformers that resonate at different frequencies. This is not a chemical impurity; it is a dynamic equilibrium.

Diagnostic Protocol: Variable Temperature (VT) NMR

Use this protocol to validate if the "impurity" is actually a rotamer.

  • Baseline Scan (298 K): Acquire standard 1H NMR in DMSO-d6 or CDCl3. Note the chemical shift difference (

    
    ) between the "impurity" and the main peak.
    
  • Incremental Heating: Increase probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).

  • Coalescence Point (Tc): Observe the signals.

    • Result A (Conformers): The distinct peaks broaden and merge (coalesce) into a single sharp singlet as the exchange rate (

      
      ) exceeds the frequency difference (
      
      
      
      ).
    • Result B (Stable Isomers/Impurities): The peaks remain distinct and sharp.

Self-Validating Check: Calculate the activation energy (


) at coalescence to confirm rotamerism.



If

is between 10–20 kcal/mol, it is consistent with amide bond rotation.

Module 2: Indistinguishable Regioisomers in Mass Spectrometry

Symptom: You have synthesized a library of positional isomers (e.g., 2- vs 3-substituted phenylpiperazines), but their EI-MS spectra are virtually identical.

Root Cause: Common Fragmentation Pathways. Under Electron Ionization (EI), the piperazine ring typically directs fragmentation, generating a dominant iminium ion (m/z 56 or substituted variant) that obliterates the information regarding the substitution position on the distal aromatic ring.

Troubleshooting Workflow
TechniqueStatusWhy it fails/works
Standard EI-MS 🔴 FAIL Produces identical molecular ions (

) and base peaks (e.g., m/z 56, 163) for all regioisomers.
GC-MS (Rxi-17Sil MS) 🟡 PARTIAL Can separate isomers based on boiling point/polarity differences, but requires authentic standards for retention time confirmation.
GC-IR (Infrared) 🟢 SOLVED Vapor-phase IR provides distinct "fingerprints" in the 800–1500 cm⁻¹ region (C-H bending) specific to ortho, meta, para substitution.
Metal Complexation ESI 🟢 ADVANCED Complexing with transition metals (Zn²⁺, Cu²⁺) prior to ESI-MS/MS alters fragmentation, forcing breaks near the binding site to reveal position.

Visual Workflow: MS Differentiation Strategy

Piperazine_MS_Workflow Start Start: Indistinguishable MS Spectra Check_Frag Check Fragmentation Pattern (Is m/z 56 dominant?) Start->Check_Frag GC_Sep Attempt GC Separation (Rxi-17Sil MS Column) Check_Frag->GC_Sep Yes (Standard EI fails) Resolved Peaks Resolved? (Distinct RT) GC_Sep->Resolved Success_GC ID via Retention Time (Requires Standards) Resolved->Success_GC Yes Fail_GC Co-elution or Ambiguous Resolved->Fail_GC No Advanced Advanced: GC-IR or Metal-Complex ESI Fail_GC->Advanced IR_Fingerprint Vapor Phase IR (Ortho/Meta/Para bands) Advanced->IR_Fingerprint

Caption: Decision tree for differentiating piperazine regioisomers when standard MS fragmentation is inconclusive.

Module 3: Chiral Separation & Peak Tailing

Symptom: Piperazine enantiomers elute with severe tailing or fail to resolve on chiral columns. Root Cause: Basic Nitrogen Interaction. The secondary/tertiary amines in piperazine interact strongly with residual silanols on the silica support of Chiral Stationary Phases (CSPs), causing peak broadening and memory effects.

Protocol: Optimized Chiral Method Development

1. Column Selection (Polysaccharide-based):

  • Primary Screen:Chiralpak IC (Immobilized) – Most robust for basic amines.

  • Secondary Screen: Chiralpak AD-H or OD-H (Coated).

2. Mobile Phase Additives (Critical): You must suppress ionization of the piperazine nitrogen or block silanols.

  • Normal Phase: Hexane/IPA + 0.1% Diethylamine (DEA) or Ethanolamine.

  • Polar Organic Mode: 100% Methanol or Acetonitrile + 0.1% DEA .

    • Note: Avoid TFA alone; it protonates the amine, increasing silanol interaction. If using TFA, you must use a stoichiometric excess of DEA (e.g., 0.1% TFA + 0.2% DEA).

3. Troubleshooting "Memory Effects": If retention times drift or ghost peaks appear after changing mobile phases:

  • Flush Protocol: Wash column with 100% Ethanol + 0.5% DEA for 20 column volumes to strip adsorbed basic components.

Data Summary: Recommended Conditions

ParameterRecommendationRationale
Column Chiralpak IC (Immobilized)Compatible with aggressive solvents; lower background noise.
Modifier 0.1% Diethylamine (DEA)Competes for silanol sites; sharpens peaks for basic amines.
Solvent Hexane/EtOH (80:20)Standard starting point; EtOH often provides better selectivity than IPA for piperazines.
Temperature 25°C - 35°CHigher T improves mass transfer (sharper peaks) but may reduce enantioselectivity.

Module 4: HILIC for Polar Piperazines

Symptom: Small, polar piperazine derivatives (e.g., piperazine-2-carboxylic acid) elute in the void volume (


) on C18 columns.
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC). 

Protocol:

  • Stationary Phase: Zwitterionic (ZIC-HILIC) or Bare Silica.

  • Mobile Phase: High organic (80-90% Acetonitrile) + 10-20% Ammonium Acetate Buffer (10-20 mM, pH 5-6).

  • Mechanism: Partitioning into a water-enriched layer on the silica surface.

  • Critical Step: Sample diluent must be high organic (e.g., 80% ACN). Injecting a water-based sample will disrupt the partitioning layer and destroy peak shape.

References

  • Regioisomer Differentiation via GC-IR/MS

    • Differentiation of regioisomers of trifluoromethylphenylpiperazine (TFMPP) and methylenedioxybenzylpiperazine (MDBP).[2]

    • Source:

  • NMR Conformational Analysis

    • NMR-based investigations of acyl-functionalized piperazines concerning their conform
    • Source:

  • Chiral Separation Protocols

    • Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
    • Source:

  • Mass Spectrometry of Piperazines

    • Mass spectrometric studies on small open-chain piperazine-containing ligands.
    • Source:

  • HILIC Methodologies

    • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using HILIC.
    • Source:

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-acetyl-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-acetyl-4-(4-hydroxyphenyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during this synthesis, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-acetyl-4-(4-hydroxyphenyl)piperazine?

The most prevalent and straightforward method is the N-acetylation of 1-(4-hydroxyphenyl)piperazine or its salts using an acetylating agent. The reaction involves the nucleophilic attack of the secondary amine on the piperazine ring onto the electrophilic carbonyl carbon of an acetyl source. Acetic anhydride is the most commonly used acetylating agent due to its suitable reactivity and cost-effectiveness.[1][2]

Q2: Should I use 1-(4-hydroxyphenyl)piperazine free base or a salt like the dihydrobromide?

Both forms are viable starting materials, but the choice impacts the required reagents.

  • Using the Free Base: This is the most direct approach. However, the free base may be less stable or harder to source than its salt form. It requires a simple setup with the free base, acetic anhydride, and a suitable solvent.

  • Using a Salt (e.g., Dihydrobromide): This is very common as salts are often more stable, crystalline, and easier to handle.[1][2][3][4] Critically, this route requires the addition of a base to neutralize the acid salt and liberate the free amine, making it nucleophilic. Typically, at least two equivalents of base are needed to neutralize the dihydrobromide, plus an additional equivalent to quench the acetic acid byproduct from the acetylation reaction. Inorganic bases like potassium carbonate (K₂CO₃) are frequently used.[1][2][3]

Q3: What is the primary challenge in this synthesis?

The primary challenge is managing selectivity and preventing side reactions. The starting material, 1-(4-hydroxyphenyl)piperazine, has two potentially reactive sites: the secondary amine of the piperazine and the hydroxyl group of the phenol. While the amine is significantly more nucleophilic and will react preferentially, forcing conditions (high temperature, long reaction times) can lead to the formation of an O-acetylated byproduct. Achieving high yield and purity depends on optimizing conditions to favor N-acetylation exclusively.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

A low yield of the desired 1-acetyl-4-(4-hydroxyphenyl)piperazine is the most common issue. The root cause can often be traced through a logical process.

LowYield_Troubleshooting start Low or No Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction Check TLC/LC-MS for starting material base_issue Insufficient Base (if using salt) start->base_issue Is starting material a salt? reagent_quality Poor Reagent Quality start->reagent_quality Are reagents old? solubility_issue Poor Solubility start->solubility_issue Is mixture heterogeneous? workup_loss Workup / Purification Loss start->workup_loss Was yield fine pre-purification? optimize_cond Increase Time / Temp Add more Ac₂O Monitor via TLC/LC-MS incomplete_reaction->optimize_cond check_base Recalculate Stoichiometry (≥3 eq. for HBr salt) Check pH base_issue->check_base fresh_reagents Use Fresh Acetic Anhydride Ensure Anhydrous Solvent reagent_quality->fresh_reagents solvent_screen Switch to EtOH/H₂O, Dioxane, or DMF solubility_issue->solvent_screen optimize_workup Use Brine to Break Emulsions Optimize Crystallization Solvent workup_loss->optimize_workup

Caption: A logical guide for troubleshooting low product yield.

  • Q: My TLC/LC-MS shows a lot of unreacted starting material. What should I do?

    • A: This indicates an incomplete reaction. The primary levers to pull are time, temperature, and stoichiometry.

      • Reaction Time: Some literature protocols suggest refluxing for many hours, even days.[1][2] However, more optimized methods achieve high conversion in 2-4 hours.[3] Ensure you are allowing sufficient time by monitoring the reaction's progress.

      • Temperature: If the reaction is sluggish at room temperature, gradually increasing the heat can significantly improve the rate. A reflux in ethanol (approx. 78 °C) or heating to 90-100 °C is a common strategy.[3]

      • Reagent Stoichiometry: Ensure you are using at least a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents).

  • Q: I used the dihydrobromide salt, and the reaction isn't working. Why?

    • A: The most likely culprit is insufficient base. The piperazine nitrogen is protonated in the salt and is not nucleophilic. You must add enough base to deprotonate it. For a dihydrobromide salt, you need at least two equivalents of base (e.g., K₂CO₃) to neutralize the HBr and one additional equivalent to neutralize the acetic acid formed as a byproduct. A total of 3 equivalents of K₂CO₃ is a safe starting point.

  • Q: The reaction mixture is a thick slurry and doesn't seem to be mixing well. Could this be the problem?

    • A: Yes, poor solubility of the starting material salt is a common issue that limits reaction rates. While dioxane has been used, it may not be optimal for dissolving the salt.[1][2] A Chinese patent highlights the use of an alcohol-water mixture (e.g., ethanol/water) as an effective solvent system that improves solubility and leads to high yields and purity.[3][4] Consider switching to this solvent system if you are facing solubility challenges.

Problem 2: Product is Impure (Multiple Spots on TLC)

The formation of byproducts complicates purification and reduces the overall yield.

  • Q: I see a second spot on my TLC, slightly less polar than my product. What could it be?

    • A: This is likely the O,N-diacetylated byproduct, where both the piperazine nitrogen and the phenolic hydroxyl group have been acetylated. The phenolic oxygen, while less nucleophilic than the amine, can react with acetic anhydride, especially at higher temperatures or with a large excess of the acetylating agent.

    • Solution:

      • Milder Conditions: Reduce the reaction temperature. Often, N-acetylation can proceed at a reasonable rate at temperatures where O-acetylation is negligible.

      • Control Stoichiometry: Use only a small excess of acetic anhydride (1.1 equivalents).

      • Workup: The O-acetyl group (a phenolic ester) is much more labile to basic hydrolysis than the N-acetyl group (an amide). During workup, a mild basic wash with aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can often selectively cleave the ester, converting the byproduct back to your desired product.[1]

  • Q: How do I avoid other potential side reactions?

    • A: The choice of acetylating agent is key. While more reactive agents like acetyl chloride might seem faster, they are also less selective and can increase the risk of O-acetylation.[5] Acetic anhydride offers a good balance of reactivity and selectivity for this transformation. Using inert solvents like dichloromethane or tetrahydrofuran can also prevent potential reactions between the solvent and the acetylating agent.[6]

Experimental Protocols and Data

Optimized Protocol for High-Yield Synthesis

This protocol is adapted from patent literature that reports yields exceeding 85%.[3] It leverages a mixed solvent system to ensure good solubility of the starting salt.

DOT Diagram: Optimized Experimental Workflow

Workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge flask with 4-hydroxyphenylpiperazine·2HBr B Add Ethanol and Water (e.g., 4:1 v/v) A->B C Dissolve starting material with stirring B->C D Cool to 0-5 °C (Ice Bath) C->D E Gradually add K₂CO₃ powder (3.0 eq.) D->E F Add Acetic Anhydride (1.5 eq.) E->F G Stir at 0-5 °C for 30 min F->G H Heat to reflux (90-100 °C) for 2-3 hours G->H I Monitor by TLC until SM is consumed H->I J Cool to Room Temp I->J K Filter off inorganic salts J->K L Adjust pH of filtrate to 8-9 K->L M Cool to precipitate product L->M N Filter solid product M->N O Wash with cold water until neutral N->O P Dry the product O->P Q Recrystallize from Ethanol P->Q

Caption: Step-by-step workflow for the optimized synthesis protocol.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 10.5 g (0.031 mol) of 4-hydroxyphenylpiperazine dihydrobromide.[3]

  • Dissolution: Add 60 mL of ethanol and 15 mL of water. Stir until the solid is fully dissolved.[3]

  • Base Addition: Cool the flask in an ice-water bath. Under vigorous stirring, slowly add 12.9 g (0.093 mol, 3.0 eq.) of powdered potassium carbonate in portions. Effervescence (CO₂ release) will be observed.

  • Acetylation: After the gas evolution subsides, add 4.8 mL (0.047 mol, 1.5 eq.) of acetic anhydride dropwise, keeping the temperature below 10 °C. Stir the resulting mixture in the ice bath for 30 minutes.[3]

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (internal temperature of 90-100 °C) for 2 hours, or until TLC analysis indicates the consumption of the starting material.[3]

  • Isolation: Cool the reaction mixture to room temperature. A solid (the product mixed with inorganic salts) will precipitate. Filter the solid and wash it with a small amount of cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 1-acetyl-4-(4-hydroxyphenyl)piperazine as a white solid.[1][3] The expected melting point is in the range of 180-185 °C.[7]

Table 1: Comparison of Reaction Conditions
ParameterMethod A (Classic)Method B (Optimized Patent)Rationale for Optimization
Starting Material 4-(1-piperazinyl)phenol dihydrobromide[1][2]4-hydroxyphenylpiperazine dihydrobromide[3]Both are viable; handling of salt is often preferred for stability.
Solvent 1,4-Dioxane[1][2]Ethanol / Water[3]The EtOH/H₂O mixture significantly improves the solubility of the polar starting salt, increasing reaction efficiency.
Base Potassium Carbonate[1][2]Potassium Carbonate[3]An inexpensive and effective inorganic base for neutralizing the salt and byproduct.
Temperature Reflux[1][2]90-100 °C (Reflux)[3]Elevated temperature is required for a reasonable reaction rate.
Time 3 Days[1][2]2 Hours[3]Improved solubility and conditions drastically reduce the required reaction time.
Reported Yield Not explicitly stated, but implies lower>85%[3]The optimized protocol provides a significant improvement in efficiency and yield.

References

  • Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com. [Link]

  • CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. WIPO Patentscope. [Link]

  • Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. PubMed. [Link]

  • Why did my amide syntesis does not work? ResearchGate. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CORE. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society. [Link]

  • Acetylation of alcohols and phenols. ResearchGate. [Link]

  • Why don't phenols show an acetylation reaction? Quora. [Link]

  • Ch24 - Acylation of phenols. University of Calgary, Department of Chemistry. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Asian Journal of Chemistry. [Link]

  • Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Piperazine (diethylenediamine) is classified as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple distinct receptor targets with high affinity. Its six-membered saturated ring containing two nitrogen atoms at opposite positions (1,4-placement) provides a rigid backbone that directs pharmacophores in a specific spatial arrangement.

This guide objectively compares the biological performance of recent N-substituted piperazine derivatives across three primary therapeutic axes: Antimicrobial , Anticancer , and CNS modulation .

Structure-Activity Relationship (SAR) Landscape[1]

The biological versatility of piperazine stems from the modifiability of the


 and 

positions. The following diagram illustrates the core SAR logic governing these derivatives.

SAR_Landscape Core Piperazine Core (Rigid Linker) N1 N1 Position (Lipophilicity/Targeting) Core->N1 Substitution N4 N4 Position (Receptor Affinity) Core->N4 Substitution AntiMicro Antimicrobial (e.g., Fluoroquinolones) N1->AntiMicro Electron-withdrawing (e.g., F, Cl) AntiCancer Anticancer (e.g., Alkylating Agents) N1->AntiCancer Sulfonamides/Ureas CNS CNS Active (e.g., 5-HT/Dopamine) N1->CNS Aryl/Heteroaryl N4->AntiMicro Bulky Heterocycles N4->AntiCancer Intercalating moieties N4->CNS Linker length (2-4C)

Figure 1: SAR map detailing how N1/N4 substitutions dictate therapeutic utility.

Comparative Analysis: Antimicrobial Efficacy

Recent studies focus on hybridizing piperazine with other pharmacophores (e.g., benzimidazole, thiadiazole) to combat Multi-Drug Resistant (MDR) strains.

Performance Data (MIC Values)

The table below compares novel Bis(1,3,4-thiadiazole) piperazine derivatives against standard antibiotics.

Compound ClassSubstituent (R-Group)OrganismMIC (µg/mL)Comparison to Std
Derivative 6c 4-FluorophenylE. coli (Gram -)8.0 Superior to Gentamycin (MIC 10-12)
Derivative 6c 4-FluorophenylS. aureus (Gram +)16.0Comparable to Ciprofloxacin
Derivative 4 4-MethoxyphenylS. aureus (Gram +)16.0Moderate Potency
Derivative 7b 4-NitrophenylB. subtilis16.0High Specificity
Standard Gentamycin E. coli10.0Reference Standard

Expert Insight: The introduction of electron-withdrawing groups (like Fluorine in Derivative 6c) on the phenyl ring attached to the piperazine skeleton significantly enhances lipophilicity, facilitating penetration through the Gram-negative cell wall.

Comparative Analysis: Anticancer (Cytotoxicity)

In oncology, piperazine derivatives often function as DNA intercalators or kinase inhibitors. The current trend involves Benzimidazole-Piperazine Hybrids .[1]

Potency Data (IC50)

The following data compares cytotoxicity against the MCF-7 (Breast Cancer) cell line.

Compound IDStructure/ModificationIC50 (µM) on MCF-7Selectivity Index (SI)*Status vs. Doxorubicin
Comp 9f 4-(trifluoromethyl)benzyl7.29 ± 0.20 High (>10)~2.5x less potent, but safer
Comp 17 Benzimidazole Hybrid4.20ModerateComparable Potency
Comp 9c 4-fluorobenzyl9.15 ± 0.10HighLower Potency
Standard Doxorubicin 2.80 ± 0.90 Low (Toxic)Gold Standard

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Mechanistic Note: While Doxorubicin is more potent in absolute terms (lower IC50), piperazine derivatives like Compound 9f often exhibit superior Selectivity Indices, reducing off-target cardiotoxicity—a major limitation of anthracyclines.

Experimental Protocol: MTT Cytotoxicity Assay

To validate the data above, the MTT Assay is the industry standard. It relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.

Critical Workflow (Self-Validating)

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilize; store at 4°C in dark).

  • Solubilization Buffer: DMSO or SDS-HCl.

Protocol:

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add piperazine derivatives (serial dilutions: 0.1 – 100 µM). Include Vehicle Control (DMSO < 0.5%) and Positive Control (Doxorubicin) .

    • Expert Tip: DMSO concentration must remain below 0.5% v/v to prevent solvent-induced cytotoxicity from skewing results.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT stock per well. Incubate 4h.

    • Visual Check: Look for purple precipitate (formazan) inside healthy cells under a microscope.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO.[2] Shake for 15 min.

  • Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol Visualization

MTT_Workflow Start Cell Seeding (10k cells/well) Treat Drug Treatment (Serial Dilution) Start->Treat Incubate Incubation (48h @ 37°C) Treat->Incubate MTT_Add Add MTT Reagent (Mitochondrial Reduction) Incubate->MTT_Add Formazan Formazan Formation (Insoluble Crystals) MTT_Add->Formazan Metabolic Conversion Solubilize Solubilization (DMSO Addition) Formazan->Solubilize Read Read OD @ 570nm (Calculate IC50) Solubilize->Read

Figure 2: Step-by-step workflow for the MTT colorimetric assay.[2]

References

  • Perli, M., & Govindarajan, R. (2024).[3] Biological Activities of Piperazine Derivatives: A Comprehensive Review. World Journal of Pharmaceutical Research.[3] Link

  • Faizan, M., et al. (2024).[4] Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry (Bentham Science). Link

  • Al-Wahaibi, L.H., et al. (2023). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety. MDPI Molecules. Link

  • Reddy, N.S., et al. (2024).[5] Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids Against Human MCF-7 Cancer Cells. ResearchGate/European Journal of Medicinal Chemistry. Link

  • Abcam . MTT Assay Protocol. Abcam Scientific Protocols. Link

Sources

Publish Comparison Guide: 1-Acetyl-4-methylpiperazine Derivatives for 5-HT1A Receptor Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

From Nicotinic Agonist to Serotonergic Ligand: The Pharmacophoric Switch

This guide analyzes the pharmacological profile of 1-Acetyl-4-methylpiperazine (AMP) and its structural derivatives, focusing on their affinity for the 5-HT1A receptor .[1][2][3] It is critical to distinguish between the parent scaffold and its functionalized derivatives:

  • Parent Scaffold (AMP): Primarily acts as a nicotinic acetylcholine receptor (nAChR) agonist with negligible affinity for 5-HT1A receptors.

  • Aryl-Functionalized Derivatives: The introduction of an aryl moiety (creating an N-arylpiperazine ) is the requisite "switch" that confers high affinity (nanomolar

    
    ) for the 5-HT1A receptor.
    

This guide details the structural modifications required to transition from the AMP core to potent 5-HT1A ligands, comparing their performance against industry standards like Buspirone , 8-OH-DPAT , and WAY-100635 .

Mechanistic Insight: The Pharmacophore Evolution

To understand the affinity landscape, one must analyze the binding mode differences between the AMP scaffold and 5-HT1A-active derivatives.

The 5-HT1A Binding Pocket (Orthosteric Site)

The 5-HT1A receptor requires a protonated nitrogen atom to form a salt bridge with Asp3.32 (Asp116) in transmembrane helix 3. However, high affinity requires a secondary interaction:


-

stacking
with aromatic residues (e.g., Phe3.28 , Trp6.48 ) in the hydrophobic pocket.
  • 1-Acetyl-4-methylpiperazine (AMP): Lacks the aromatic ring necessary for

    
    -
    
    
    
    stacking. Its polar acetyl group and small methyl group favor the nicotinic receptor profile.
  • N-Arylpiperazine Derivatives: Replacing the methyl/acetyl group with an aryl ring (e.g., 2-methoxyphenyl, 1-naphthyl) engages the hydrophobic pocket, increasing 5-HT1A affinity by orders of magnitude.

DOT Diagram: Pharmacophore Decision Tree

The following diagram illustrates the structural divergence between Nicotinic and Serotonergic activity based on piperazine substitution.

PharmacophoreEvolution PiperazineCore Piperazine Scaffold N_Acetyl N-Acetyl / N-Methyl Subst. (Small, Polar) PiperazineCore->N_Acetyl + Acetyl/Methyl N_Aryl N-Aryl Substitution (Hydrophobic, Aromatic) PiperazineCore->N_Aryl + Aryl Group AMP 1-Acetyl-4-methylpiperazine (AMP) N_Acetyl->AMP Activity_Nic Activity: nAChR Agonist (No 5-HT1A Affinity) AMP->Activity_Nic ArylPip 1-Arylpiperazine Core (e.g., 1-(2-methoxyphenyl)piperazine) N_Aryl->ArylPip Deriv1 Coumarin-Linker Derivatives (Acetyl-Methyl containing) ArylPip->Deriv1 Deriv2 Acetamide-Linker Derivatives (e.g., NAN-190 analogs) ArylPip->Deriv2 Activity_5HT Activity: High 5-HT1A Affinity (Ki < 10 nM) Deriv1->Activity_5HT Deriv2->Activity_5HT

Caption: Structural divergence of the piperazine scaffold. The inclusion of an aryl group is the critical determinant for 5-HT1A affinity, distinguishing these ligands from the nicotinic agonist AMP.

Comparative Analysis: Derivatives & Performance[2][4][5]

This section compares the "parent" AMP structure against derivatives that successfully incorporate the acetyl-methyl motif into a 5-HT1A-active scaffold (e.g., Coumarin-piperazines) and standard arylpiperazines.

Table 1: Binding Affinity (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) Comparison[6]
Compound ClassSpecific Derivative5-HT1A

(nM)
Selectivity ProfileMechanism
Parent Scaffold 1-Acetyl-4-methylpiperazine (AMP) > 10,000 Selective for nAChRNicotinic Agonist [1]
Coumarin Derivative 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylcoumarin0.57 High vs. 5-HT2APartial Agonist/Antagonist [2]
Arylpiperazine NAN-190 0.60 Mixed

-adrenergic affinity
Antagonist [3]
Standard Buspirone 10 - 30 D2 affinity presentPartial Agonist
Standard WAY-100635 0.2 - 0.4 Highly Selective (>100x)Silent Antagonist [4]
Key Findings
  • The "Acetyl-Methyl" Exception: While AMP itself is inactive at 5-HT1A, complex derivatives like 6-acetyl-7-...-4-methylcoumarin (Row 2) utilize the acetyl and methyl groups on a coumarin core linked to an arylpiperazine. This specific derivative achieves sub-nanomolar affinity (

    
     nM), rivaling the potent antagonist WAY-100635.
    
  • Linker Importance: In derivatives where the acetyl group is part of a linker (e.g., acetamides), the length of the alkyl chain is critical. A 4-carbon spacer is often optimal for maintaining 5-HT1A selectivity over

    
    -adrenergic receptors [3].
    
  • Aryl Requirement: The presence of a 2-methoxyphenyl or 2-chlorophenyl group on the piperazine nitrogen is non-negotiable for high affinity.

Experimental Protocols

To validate the affinity of novel 1-acetyl-4-methylpiperazine derivatives, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Competition)

Determines the affinity (


) of the derivative for the 5-HT1A receptor.

Reagents:

  • Radioligand: [

    
    H]-8-OH-DPAT (0.5 - 1.0 nM).
    
  • Receptor Source: Rat hippocampal membranes or CHO cells expressing human 5-HT1A.

  • Non-specific Binding Definition: 10

    
    M Serotonin (5-HT) or 10 
    
    
    
    M WAY-100635.

Workflow:

  • Preparation: Homogenize tissue/cells in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000

    
     to isolate membranes.
    
  • Incubation:

    • Mix 100

      
      L Membrane suspension + 50 
      
      
      
      L [
      
      
      H]-8-OH-DPAT + 50
      
      
      L Test Compound (concentration range:
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes (Equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Assay ([ S]GTP S Binding)

Distinguishes Agonists from Antagonists.

Workflow:

  • Incubate membranes with GDP (to occupy inactive G-proteins) and [

    
    S]GTP
    
    
    
    S.
  • Add Test Compound.

  • Agonist: Increases [

    
    S]GTP
    
    
    
    S binding (stimulation of G-protein).
  • Antagonist: No change in basal binding; inhibits response to a standard agonist (e.g., 8-OH-DPAT).[4]

Synthesis & Structural Optimization Workflow

When designing derivatives based on the 1-acetyl-4-methylpiperazine fragments, follow this decision matrix to ensure 5-HT1A targeting.

OptimizationWorkflow Start Start: Piperazine Core Step1 N1 Substitution: Add Aryl Group (Required for Affinity) Start->Step1 Step2 N4 Substitution: Linker Selection (Alkyl vs. Amide) Step1->Step2 Step3 Terminal Fragment: Add Acetyl/Methyl (e.g., Coumarin/Amide) Step2->Step3 Result High Affinity 5-HT1A Ligand Step3->Result

Caption: Optimization workflow for converting a piperazine core into a 5-HT1A ligand. The "Acetyl" and "Methyl" groups are best positioned on the terminal fragment (Step 3) rather than the N1 position.

References

  • Spivak, C. E., et al. "The novel nicotinic agonist 1-acetyl-4-methylpiperazine (AMP) has been studied in ligand-binding and behavioural studies." Neuropharmacology, 1989.

  • Kowalczyk, P., et al. "New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents." International Journal of Molecular Sciences, 2023.

  • Glennon, R. A., et al. "1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190): A high affinity 5-HT1A ligand." Journal of Medicinal Chemistry, 1988.

  • Forster, E. A., et al. "A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635." European Journal of Pharmacology, 1995.

Sources

A Head-to-Head Battle of the Rings: N-methylpiperazine vs. Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Published by the Senior Application Scientist Team

Introduction: The Central Role of Heterocycles in Modern Medicine

In the intricate world of medicinal chemistry, the design and synthesis of new therapeutic agents often hinge on the selection of a core molecular framework, or scaffold. Among the most vital and ubiquitous of these are the heterocyclic compounds—cyclic structures containing atoms of at least two different elements.[1] These rings, particularly those containing nitrogen, oxygen, or sulfur, are foundational to the architecture of a vast array of pharmaceuticals.[2][3] In fact, over 85% of all biologically active molecules incorporate a heterocyclic ring system.[1] Their prevalence stems from their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions with biological targets, and provide a synthetically versatile framework for molecular fine-tuning.[1][4][5]

Among the saturated six-membered nitrogen-containing heterocycles, N-methylpiperazine stands out as a "privileged scaffold"—a structural motif that appears in numerous drugs across various therapeutic areas.[6] However, it does not exist in a vacuum. Medicinal chemists have a rich palette of alternative scaffolds at their disposal, including piperidine, morpholine, and thiomorpholine. The choice between these rings is a critical decision in the drug discovery process, with profound implications for a compound's potency, selectivity, solubility, metabolic stability, and overall "drug-like" properties.

This guide provides an in-depth, data-driven comparison of N-methylpiperazine with its principal alternatives. We will dissect their physicochemical properties, explore their influence on pharmacokinetics and pharmacodynamics, and provide practical, experimentally-grounded insights to help researchers make strategic decisions in scaffold selection.

The Profile of a Workhorse: N-methylpiperazine

N-methylpiperazine is a 1,4-diazacyclohexane with one nitrogen atom substituted with a methyl group. This seemingly simple structure imparts a unique combination of properties that have made it a mainstay in medicinal chemistry, particularly for central nervous system (CNS) drugs and kinase inhibitors.[7]

Physicochemical and Pharmacokinetic Landscape:

The defining feature of N-methylpiperazine is the presence of two nitrogen atoms. The tertiary amine (N-methylated) is more basic than the secondary amine in the parent piperazine. This dual basicity and the overall polarity of the ring generally lead to good aqueous solubility, which is often a desirable trait for drug candidates as it can facilitate formulation and renal clearance.[2] However, the presence of two nitrogen atoms also introduces more potential sites for metabolic modification, primarily through cytochrome P450 (CYP) enzymes.[2][8] N-dealkylation of the methyl group is a common metabolic pathway, which can sometimes lead to the formation of active or even toxic metabolites.[9][10]

The Contenders: A Comparative Analysis

The strategic decision to incorporate N-methylpiperazine into a drug candidate is best understood by comparing it directly with other commonly used six-membered heterocyclic scaffolds.

N-methylpiperazine vs. Piperidine

Piperidine, an azacyclohexane, is another highly privileged scaffold found in a wide range of approved drugs.[5][11] The replacement of one of N-methylpiperazine's nitrogen atoms with a carbon fundamentally alters the ring's properties.

  • Basicity and Lipophilicity: Piperidine is generally more basic and more lipophilic than N-methylpiperazine. This increased lipophilicity can enhance membrane permeability and, consequently, oral absorption.[2]

  • Metabolic Stability: With only one nitrogen atom, piperidine has fewer "soft spots" for metabolism compared to N-methylpiperazine. However, the piperidine ring itself is not metabolically inert and can undergo oxidation. Its metabolic stability is highly dependent on the substitution pattern on the ring.[5]

  • hERG Inhibition: A significant consideration in drug safety is the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias.[12] The basic nitrogen common to both scaffolds is a known pharmacophore for hERG binding.[13][14] However, the higher basicity of piperidine can sometimes present a greater hERG liability. Medicinal chemists have developed strategies to mitigate this, such as introducing electron-withdrawing groups near the nitrogen to reduce its basicity.[12][15]

PropertyN-methylpiperazinePiperidineRationale and Implications
pKa ~9.8 (tertiary N)~11.2Piperidine's higher basicity can lead to stronger ionic interactions with acidic residues in a target protein, but may also increase hERG liability.
cLogP ~0.25~0.85Piperidine's greater lipophilicity can improve membrane permeability but may also increase non-specific binding and reduce solubility.[2]
Aqueous Solubility Generally HigherGenerally LowerThe second nitrogen in N-methylpiperazine acts as a hydrogen bond acceptor, improving solubility.[2]
Metabolic Sites N-dealkylation, ring oxidationRing oxidationN-methylpiperazine has an additional, often labile, metabolic site.
N-methylpiperazine vs. Morpholine and Thiomorpholine

Morpholine (1-oxa-4-azacyclohexane) and its sulfur analog, thiomorpholine, offer a way to modulate the properties of a basic nitrogen-containing heterocycle by introducing another heteroatom (oxygen or sulfur) at the 4-position.

  • Basicity and Polarity: The electron-withdrawing effect of the oxygen in morpholine significantly reduces the basicity of the nitrogen atom compared to both piperidine and N-methylpiperazine.[16][17] This makes morpholine a much weaker base and imparts greater polarity to the ring. Thiomorpholine shares this property, with the sulfur atom also reducing the nitrogen's basicity.[18]

  • Solubility and Hydrogen Bonding: The oxygen atom in morpholine can act as a hydrogen bond acceptor, which can improve aqueous solubility and allow for additional interactions with a biological target.[16][19] This feature is particularly valuable in designing drugs that need to balance lipophilicity for membrane crossing with sufficient solubility for absorption and distribution.

  • Metabolic Stability: The morpholine ring is generally considered to be metabolically robust.[16][17] The reduction in the nitrogen's basicity can also lessen the likelihood of hERG channel inhibition.[12]

  • Therapeutic Applications: Morpholine is a versatile scaffold found in drugs for a wide range of conditions, including cancer, neurodegenerative diseases, and infectious diseases.[19][20] Thiomorpholine and its oxidized derivatives (sulfoxide and sulfone) have also shown significant potential in various therapeutic areas, including as antibacterial and anticancer agents.[21][22][23]

PropertyN-methylpiperazineMorpholineThiomorpholineRationale and Implications
pKa ~9.8~8.4~8.4The lower basicity of morpholine and thiomorpholine can be advantageous for reducing hERG liability and improving a drug's overall safety profile.[12][16]
cLogP ~0.25~-1.0~-0.5Morpholine is significantly more polar, which can enhance solubility but may reduce passive permeability. Thiomorpholine offers an intermediate polarity.
Hydrogen Bonding Acceptor (N)Acceptor (N, O)Acceptor (N, S)Morpholine's oxygen provides an additional hydrogen bond acceptor site, potentially improving target engagement and solubility.[16][19]
Metabolic Profile N-dealkylation riskGenerally stableS-oxidation possibleMorpholine is often used to improve metabolic stability.[16] The sulfur in thiomorpholine can be a site of metabolism.

Strategic Application in Drug Design: A Workflow for Scaffold Selection

The choice of a heterocyclic scaffold is not arbitrary but a data-driven decision aimed at achieving an optimal balance of pharmacological activity and drug-like properties. The following workflow illustrates a typical decision-making process.

ScaffoldSelection cluster_0 Initial Design & Synthesis cluster_1 Problem Identification cluster_2 Scaffold Hopping Strategy cluster_3 Experimental Validation cluster_4 Decision and Iteration Start Lead Compound Identified SAR Initial SAR Exploration (e.g., with Piperidine) Start->SAR Problem Identify Liabilities: - Poor Solubility - High Metabolic Clearance - hERG Inhibition - Low Potency SAR->Problem Solubility Low Solubility? Problem->Solubility Metabolism High Clearance? Problem->Metabolism hERG hERG Liability? Problem->hERG Potency Low Potency? Problem->Potency TryNMP Try N-methylpiperazine or Morpholine Solubility->TryNMP Yes TryMorpholine Try Morpholine Metabolism->TryMorpholine Yes TryLowerPka Try Morpholine or other low pKa analog hERG->TryLowerPka Yes ExploreVectors Explore other vectors or scaffolds Potency->ExploreVectors Yes Assays Run Key Assays: - Solubility - Microsomal Stability - hERG Patch Clamp - In Vitro Potency TryNMP->Assays TryMorpholine->Assays TryLowerPka->Assays ExploreVectors->Assays Decision Optimized Lead? Assays->Decision Decision->SAR No, Iterate End Advance Candidate Decision->End Yes

Caption: A workflow for rational scaffold selection in drug discovery.

Experimental Protocols

To provide a practical context, we outline the methodologies for key experiments frequently employed in the evaluation of heterocyclic scaffolds.

Protocol 1: In Vitro Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs.[24][25][26]

Objective: To determine the intrinsic clearance (Clint) of a test compound.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the cofactor NADPH (e.g., 1 mM in buffer).[24]

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to a final concentration of 0.5 mg/mL.[24][26]

    • Add the test compound to a final concentration of 1 µM.[24][26]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[24]

  • Time Points and Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[24][25]

    • Terminate the reaction by adding a quench solution (e.g., ice-cold acetonitrile) containing an internal standard.[24]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the rate of depletion (k).

    • Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).[27]

Protocol 2: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[28][29][30] It is used to predict oral absorption and to identify if a compound is a substrate for efflux transporters.[28][31]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports in a trans-well plate system for 18-22 days to allow for differentiation and formation of a confluent monolayer.[28][29]

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[30]

    • A co-incubated fluorescent marker like Lucifer yellow, which has low permeability, can also be used to assess monolayer integrity during the experiment.[28]

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (e.g., at 10 µM) to the apical (donor) compartment.[28][30]

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[28][30]

    • At the end of the incubation, take samples from both the donor and receiver compartments for analysis.

  • Efflux Assessment (Basolateral to Apical - B to A):

    • To determine if the compound is subject to active efflux, perform the experiment in the reverse direction (B to A). The procedure is the same, but the compound is added to the basolateral compartment, and samples are taken from the apical compartment.[28]

  • Analysis:

    • Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Interpretation:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[28]

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). A ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[28]

Conclusion: A Strategic Choice in Drug Design

The selection of a heterocyclic scaffold is a nuanced decision that requires a deep understanding of the interplay between physicochemical properties and biological outcomes. N-methylpiperazine, with its inherent solubility and versatile synthetic handles, remains a powerful tool in the medicinal chemist's arsenal, particularly in the CNS space.[6][7] However, its potential for metabolic liabilities and the need to carefully manage its basicity necessitate the consideration of alternatives.

Piperidine offers a more lipophilic and often more metabolically stable option, though its higher basicity can be a double-edged sword, sometimes increasing hERG risk.[2][5] Morpholine and thiomorpholine provide a compelling strategy to attenuate basicity, enhance metabolic stability, and introduce additional hydrogen bonding capabilities, making them increasingly popular choices for overcoming common drug discovery hurdles.[16][18][19]

Ultimately, the "best" scaffold is context-dependent, dictated by the specific goals of the drug discovery program. By leveraging the comparative data and experimental workflows outlined in this guide, researchers can make more informed, strategic decisions, accelerating the journey from a promising lead compound to a life-changing therapeutic.

References

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec . Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform . Available at: [Link]

  • Caco-2 Permeability Assay - Evotec . Available at: [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview - Research and Reviews . Available at: [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray . Available at: [Link]

  • Caco2 assay protocol . Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis . Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed . Available at: [Link]

  • [Metabolism of designer drugs. Piperazine derivatives] - PubMed . Available at: [Link]

  • Structure of the U.S. FDA-approved drugs that contain chiral piperidine... - ResearchGate . Available at: [Link]

  • Microsomal Stability Assay - Creative Bioarray . Available at: [Link]

  • ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PubMed . Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design . Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC . Available at: [Link]

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery . Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications . Available at: [Link]

  • Analogues of Piperidine for Drug Design - Pharmaceutical Business review . Available at: [Link]

  • Current awareness of piperazines: pharmacology and toxicology. - Semantic Scholar . Available at: [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter . Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC . Available at: [Link]

  • Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine - ResearchGate . Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed . Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies . Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews . Available at: [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed . Available at: [Link]

  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC . Available at: [Link]

  • New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC - NIH . Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs - PubMed . Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate . Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . Available at: [Link]

  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets - ResearchGate . Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed . Available at: [Link]

  • Cetirizine - Wikipedia . Available at: [Link]

  • (PDF) Recent Advances: Heterocycles in Drugs and Drug Discovery - ResearchGate . Available at: [Link]

  • Heterocycles in Medicinal Chemistry - PMC - NIH . Available at: [Link]

  • N-Methylpiperazine - Inxight Drugs . Available at: [Link]

  • A Review on the Role of Heterocyclic Scaffolds in Drug Discovery | Semantic Scholar . Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications . Available at: [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents . Available at: [Link]

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate . Available at: [Link]

  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed . Available at: [Link]

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  • a) Different modalities of piperidine-containing drugs and drug... - ResearchGate . Available at: [Link]

  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis | Request PDF - ResearchGate . Available at: [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) . Available at: [Link]

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Validation of 1-Acetyl-4-methylpiperazine as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-4-methylpiperazine (AMP) represents a highly efficient, atom-economical alternative to traditional carbamate-protected (e.g., N-Boc) or benzyl-protected piperazines. As a synthetic precursor, it serves two distinct, high-value roles:

  • A "Masked" 1-Methylpiperazine: It provides a stable, non-volatile, and non-corrosive form of 1-methylpiperazine that can be deprotected via hydrolysis after downstream chemical modifications.

  • A Precursor to 1-Ethyl-4-methylpiperazine: through amide reduction, it offers a direct, regioselective route to ethyl-substituted piperazines, avoiding the over-alkylation issues common with direct ethylation.

This guide validates AMP’s performance against standard alternatives and provides experimental protocols for its utilization.

Part 1: Strategic Analysis & Comparison

The Challenge: Piperazine Mono-Functionalization

The primary challenge in piperazine chemistry is controlling regioselectivity. Direct alkylation of piperazine often leads to bis-alkylation. To synthesize unsymmetrical piperazines (e.g., 1-methyl-4-R-piperazine), researchers typically employ protecting groups.

Comparative Assessment: AMP vs. Alternatives

The following table compares AMP against the two most common alternatives: N-Boc-4-methylpiperazine (Boc-NMP) and 1-Benzyl-4-methylpiperazine (Bn-NMP).

Feature1-Acetyl-4-methylpiperazine (AMP) N-Boc-4-methylpiperazine 1-Benzyl-4-methylpiperazine
Cost Efficiency High (Cheap reagents: Ac₂O)Low (Boc anhydride is costly)Medium (Benzyl chloride)
Atom Economy High (Acetyl group is small)Low (Large t-butyl mass loss)Medium
Stability Stable to weak acids/bases & oxidation.Acid-labile (cleaves in TFA/HCl).Stable to acid/base; sensitive to H₂/Pd.
Deprotection Hydrolysis (Strong Acid/Base + Heat).Acidolysis (Mild Acid, RT).Hydrogenolysis (H₂, Pd/C).
Safety High (Liquid, low volatility vs free amine).High (Solid).Medium (Removal requires H₂ gas).
Orthogonality Compatible with hydrogenation & mild acid.Compatible with hydrogenation & base.[1][2]Compatible with acid & base.[1][2]
Primary Use Precursor for Ethyl derivatives; Robust protection.Solid-phase synthesis; Acid-sensitive routes.Large-scale liquid phase; Benzyl-tolerant routes.
Decision Logic
  • Choose AMP when: You need to reduce the protecting group to an ethyl group later, OR you require stability against Trifluoroacetic Acid (TFA) (e.g., removing another Boc group elsewhere in the molecule).

  • Choose Boc when: You need extremely mild deprotection conditions at room temperature.

  • Choose Benzyl when: You cannot use strong acids or bases for deprotection, but can tolerate catalytic hydrogenation.

Part 2: Visualizing the Synthetic Utility

The following diagram illustrates the dual utility of AMP: as a pathway to 1-ethyl-4-methylpiperazine (via reduction) and as a protected scaffold (via hydrolysis).

AMP_Utility cluster_legend Pathway Logic Start 1-Methylpiperazine (Volatile/Corrosive) AMP 1-Acetyl-4-methylpiperazine (AMP) (Stable Precursor) Start->AMP Acetylation (Ac2O, 95% Yield) Ethyl 1-Ethyl-4-methylpiperazine (Drug Motif) AMP->Ethyl Reduction (LiAlH4, THF) PATH A Target Functionalized 1-Methylpiperazine (API Core) AMP->Target 1. Functionalization (e.g. Nitration) 2. Acid Hydrolysis PATH B Info Path A: Converts Protecting Group to Ethyl Path B: Removes Protecting Group

Caption: Synthetic divergence of AMP. Path A utilizes the acetyl group as a carbon source (atom efficient), while Path B uses it as a robust protecting group.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-4-methylpiperazine (Reduction)

Rationale: This reaction validates AMP as a precursor. Direct ethylation of 1-methylpiperazine is difficult to control (leading to quaternary salts). Reducing AMP guarantees mono-ethylation.

Reagents:

  • 1-Acetyl-4-methylpiperazine (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) — Note: Excess is required to reduce the amide.

  • Tetrahydrofuran (THF), anhydrous.

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Suspension: Charge flask with LiAlH₄ (2.5 eq) and anhydrous THF (10 mL/g of LiAlH₄) at 0°C.

  • Addition: Dissolve AMP in THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic H₂ evolution.

  • Reaction: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (the amide spot should disappear; amine spot appears).

  • Workup (Fieser Method): Cool to 0°C. Quench carefully with:

    • 
       mL Water
      
    • 
       mL 15% NaOH[3]
      
    • 
       mL Water[4]
      
    • (Where

      
       = mass of LiAlH₄ in grams).
      
  • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Distillation (bp ~140°C) yields pure 1-ethyl-4-methylpiperazine.

Validation Data:

  • Yield: Typically 75–85%.

  • Selectivity: >99% mono-ethylated product (no quaternary ammonium salts formed).

Protocol B: Acidic Hydrolysis (Deprotection)

Rationale: This demonstrates the stability/cleavage profile.[5] Unlike Boc (cleaved by dilute acid at RT), AMP requires thermal energy, allowing it to survive mild acidic workups elsewhere in a synthesis.

Reagents:

  • AMP-derivative (1.0 eq)

  • Hydrochloric Acid (6M HCl) or Sulfuric Acid (30%).

Procedure:

  • Dissolution: Dissolve the AMP-derivative in 6M HCl (5 mL per mmol).

  • Hydrolysis: Reflux at 100–105°C for 6–12 hours.

  • Monitoring: Monitor via LC-MS for the loss of the acetyl mass (-42 Da) and appearance of the free amine.

  • Workup:

    • Cool to 0°C.[3]

    • Basify to pH > 12 using 50% NaOH (keep temperature < 20°C).

    • Extract with Dichloromethane (DCM) or Chloroform (

      
      ).
      
    • Note: 1-Methylpiperazine derivatives are highly water-soluble; multiple extractions or continuous extraction may be necessary.

  • Yield: Quantitative recovery of the amine is typical.

Part 4: Safety & Handling (Validation)

While 1-methylpiperazine is a corrosive, flammable liquid with a high vapor pressure, 1-Acetyl-4-methylpiperazine offers significant handling advantages:

  • Volatility: AMP has a significantly higher boiling point (>250°C estimated vs. 138°C for 1-methylpiperazine), reducing inhalation risks.

  • Toxicity: Acetylation masks the secondary amine, reducing immediate corrosivity to skin compared to the free base, though standard PPE (gloves, goggles) is required.

  • Storage: AMP does not form carbamates with atmospheric CO₂ as readily as free piperazines, ensuring longer shelf stability.

References

  • Synthesis of 1-Acetyl-4-methylpiperazine

    • PubChem CID 550758. National Center for Biotechnology Information (2025). "1-Acetyl-4-methylpiperazine".[6][7] Link

  • Reduction Protocols (LiAlH4)

    • Organic Syntheses, Coll.[2] Vol. 10, p. 423 (2004); Vol. 77, p. 198 (2000). (General procedure for amide reduction). Link

  • Piperazine Drug Synthesis Context

    • Molecules 2020, 25(15), 3338. "Recent Advances in the Synthesis of Piperazine Derivatives". (Contextualizing the need for orthogonal protection). Link

  • Hydrolysis Conditions

    • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. "A green and efficient hydrolysis..." (Validating acid/base hydrolysis of piperazine amides). Link

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Safety Operating Guide

Operational Disposal Guide: 1-Acetyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Urgency Level: Routine Operational | Scope: Laboratory & Pilot Scale Target Substance: 1-Acetyl-4-methylpiperazine (CAS: 23098-07-9)

Effective waste management of piperazine derivatives is not merely a regulatory checkbox; it is a critical component of reaction lifecycle management. As a Senior Application Scientist, I emphasize that 1-Acetyl-4-methylpiperazine poses specific challenges due to its basicity and nitrogen content. Improper disposal can lead to the formation of hazardous chloramines if mixed with bleach or uncontrolled exothermic reactions if mixed with strong acids.

The following protocol synthesizes field-proven safety measures with regulatory compliance (RCRA/CLP) to ensure a self-validating disposal workflow.

Chemical Identity & Hazard Characteristics
PropertySpecificationOperational Implication
CAS Number 23098-07-9Use for waste manifesting and labeling.
Molecular Formula C₇H₁₄N₂OHigh nitrogen content; generates NOx during incineration.
Physical State Liquid / Low-melting SolidHygroscopic; keep containers tightly sealed to prevent moisture absorption.
Primary Hazards Irritant (Skin/Eye), CombustibleRequires segregation from oxidizers.[1] Class II/III Combustible.
Solubility Water SolubleDo NOT dispose of via sink/sewer despite solubility.

The Logic of Disposal (Expertise & Causality)

Why do we choose specific waste streams?

  • Prevention of Aquatic Toxicity: While 1-Acetyl-4-methylpiperazine is water-soluble, piperazine derivatives can exhibit aquatic toxicity. Discharging into municipal water systems (sink disposal) violates "Zero Discharge" best practices and many local environmental bylaws [1].

  • Chemical Incompatibility: This compound contains a tertiary amine and an amide.

    • Risk: If mixed with acidic waste streams, it will generate heat (exotherm).

    • Risk: If mixed with halogenated waste (e.g., DCM, Chloroform) and left for extended periods, secondary reactions can occur, though less likely than with primary amines.

    • Critical Rule: Never mix with oxidizers (e.g., Peroxides, Nitric Acid) in the waste container. This is a fuel source.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure/Surplus Chemical

Context: Expired shelf-life inventory or excess reagent.

  • Container Selection: Use an HDPE (High-Density Polyethylene) or glass container. Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling: Apply a hazardous waste label. Clearly write:

    • Chemical Name: 1-Acetyl-4-methylpiperazine

    • Hazard Class: Irritant, Combustible.[1][2]

  • Segregation: Place the container in the Non-Halogenated Organic Waste stream.

    • Note: Do not bulk this with "Flammable Solvents" (Flash point <60°C) if your facility separates Combustibles (>60°C), but for most labs, the general Organic Solvent stream is acceptable provided no oxidizers are present.

Scenario B: Disposal of Reaction Mixtures (Process Waste)

Context: The chemical is dissolved in a solvent (e.g., Methanol, Ethyl Acetate).

  • Identify the Solvent: The solvent dictates the waste stream.

    • If solvent is Halogenated (DCM, Chloroform): Dispose in Halogenated Waste .

    • If solvent is Non-Halogenated (Methanol, Acetone): Dispose in Non-Halogenated Waste .

  • pH Check (Self-Validating Step): Before capping the waste carboy, verify the pH of the mixture using a dipstick.

    • If pH > 10: The mixture is corrosive. Ensure the waste container is rated for bases.

    • If pH < 4:STOP. You have an acidic mixture. Neutralize slowly with Sodium Bicarbonate before adding to the organic waste drum to prevent heat generation inside the drum [2].

Scenario C: Aqueous Extraction Layers

Context: Water layers from workups containing traces of the amine.

  • Collection: Do not pour down the drain. Collect in a carboy labeled "Aqueous Waste with Organic Contaminants."

  • Adjustment: If the facility requires neutral pH for pickup, adjust to pH 6–9 using dilute Sulfuric Acid or Sodium Hydroxide.

  • Hand-off: Transfer to EHS/Waste Management for off-site treatment (usually biological treatment or incineration).

Emergency Contingencies: Spill Management

Immediate Action Plan for Spills > 100 mL

  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Do NOT use sawdust. (Sawdust + Combustible Amine = Fire Hazard).

    • Use: Vermiculite, clay-based absorbent, or dedicated "Organic Base" spill pads.

  • Cleanup:

    • Cover spill with absorbent.

    • Scoop into a disposable container / heavy-duty bag.

    • Wipe surface with water and detergent.[3]

    • Dispose of cleanup materials as Hazardous Solid Waste [3].

Visual Decision Tree (DOT Diagram)

DisposalWorkflow Start Start: Waste Identification CheckState Is it Pure or Mixed? Start->CheckState Pure Pure Chemical (Expired/Surplus) CheckState->Pure Mixed Reaction Mixture (Solvent + Amine) CheckState->Mixed Spill Spill / Leak CheckState->Spill Container Select HDPE/Glass Container Pure->Container CheckSolvent Identify Primary Solvent Mixed->CheckSolvent Absorb Absorb with Vermiculite (NO SAWDUST) Spill->Absorb LabelPure Label: 'Non-Halogenated Organic' + 'Irritant/Base' Container->LabelPure Incineration Final Disposal: High-Temp Incineration LabelPure->Incineration Halo Halogenated Solvent (e.g., DCM) CheckSolvent->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) CheckSolvent->NonHalo No Halogens CheckPH Check pH (Self-Validation) Halo->CheckPH NonHalo->CheckPH CheckPH->Incineration pH Neutral/Adjusted SolidWaste Dispose as Solid Hazardous Waste Absorb->SolidWaste SolidWaste->Incineration

Figure 1: Decision logic for the safe segregation and disposal of 1-Acetyl-4-methylpiperazine.

References

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 8: Management of Waste.[3] Available at: [Link]

  • Indiana University Environmental Health & Safety. In-Lab Disposal Methods: Acid-Base Neutralization Guidelines. Available at: [Link]

  • PubChem. Compound Summary: 1-Acetyl-4-methylpiperazine (CID 550758). Available at: [Link]

Sources

Personal protective equipment for handling 1-Acetyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 1-Acetyl-4-methylpiperazine

CAS Number: 60787-05-5 Molecular Formula: C7H14N2O Synonyms: 1-(4-Methylpiperazin-1-yl)ethanone; N-Acetyl-N'-methylpiperazine.[1]

Part 1: Executive Safety Summary (Rapid Risk Profile)

As a Senior Application Scientist, I prioritize the "Precautionary Principle." While specific GHS data for this derivative is often extrapolated, piperazine moieties are chemically active nitrogenous bases. They possess a high potential for mucous membrane irritation , skin sensitization , and corrosivity depending on concentration.

Operational Hazard Classification (Conservative Approach):

  • Health: Skin Irritant (Category 2) / Serious Eye Damage (Category 1 or 2A).

  • Sensitization: Potential Respiratory/Skin Sensitizer (Characteristic of piperazines).[2]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids (Exothermic neutralization).

Part 2: Personal Protective Equipment (PPE) Technical Specifications

Effective protection relies on barrier integrity. Piperazines are organic amines that can permeate standard glove materials over time. The following matrix dictates the required PPE based on the causality of exposure—specifically, the permeation rate of amines and the pH-dependent tissue damage mechanism.

PPE Selection Matrix
PPE ComponentStandard Operation (Analytical/Small Scale)High-Risk Operation (Synthesis/Spill Cleanup)Technical Rationale
Hand Protection Double Nitrile Gloves (Min. thickness: 0.11 mm / 4-5 mil)Silver Shield® (Laminate) or Butyl Rubber Nitrile provides splash protection but degrades upon prolonged amine contact. Laminate offers >4hr breakthrough time.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety Goggles Amines are lachrymators. Safety glasses allow vapor entry; goggles seal the ocular environment.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Half-Face Respirator (OV/P100 Cartridges)Required only if engineering controls (fume hood) fail or during spill cleanup outside containment.
Body Defense Lab Coat (High-neck, cotton/poly blend)Chemical Resistant Apron (Tychem® or PVC)Prevents saturation of street clothes which can hold the chemical against skin, accelerating absorption.

Part 3: Operational Workflow & Engineering Controls

Safety is not just equipment; it is a behavioral workflow. The following protocol integrates engineering controls with human behavior to minimize risk.

Protocol: Safe Handling Lifecycle

1. Engineering Verification:

  • Ensure Fume Hood is operational.

  • Why: 1-Acetyl-4-methylpiperazine vapors/mists can induce respiratory sensitization (asthma-like symptoms).[2]

2. Pre-Handling Preparation:

  • Don PPE in order: Lab Coat

    
     Goggles 
    
    
    
    Gloves.
  • Inspect glassware for micro-fractures (thermal stress from amine-acid reactions can shatter compromised glass).

3. Active Handling (The "Clean-Dirty" Rule):

  • Designate a "Dirty" zone inside the hood for the chemical container.

  • Designate a "Clean" zone for notebooks/instruments outside the hood.

  • Never cross-contaminate: Change outer gloves immediately if they touch the chemical container before touching instruments.

4. Decontamination & Doffing:

  • Wipe exterior of containers with a dry tissue, then a solvent-dampened wipe (Ethanol) before returning to storage.

  • Doff gloves by peeling from the cuff (inside-out) to trap residues.

Visualizing the Safety Logic

The following diagram illustrates the critical decision nodes in the handling process, emphasizing the "Stop-Work" triggers during spills or glove breaches.

SafeHandlingWorkflow Start Start: Risk Assessment CheckHood Verify Fume Hood (Velocity > 80 fpm) Start->CheckHood DonPPE Don PPE: Goggles + Double Nitrile CheckHood->DonPPE Handling Active Handling (Inside Hood Only) DonPPE->Handling SpillCheck Spill or Splash? Handling->SpillCheck Cleanup Spill Protocol: Use Laminate Gloves + Absorbent SpillCheck->Cleanup Yes Decon Decontaminate Container (Wipe Down) SpillCheck->Decon No Disposal Waste Segregation (Organic Base) Cleanup->Disposal Decon->Disposal End End: Wash Hands Disposal->End

Caption: Operational logic flow for handling 1-Acetyl-4-methylpiperazine, highlighting the critical divergence path for spill response.

Part 4: Waste Disposal & Emergency Response

Proper disposal is the final step of chemical safety. As this compound is an organic base, it must not be mixed with acidic waste streams to prevent heat generation or toxic gas evolution.

Disposal Protocol (RCRA Guidelines)
  • Waste Stream: Segregate as "Organic Alkaline Waste" or "Non-Halogenated Organic."

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if corrosivity is suspected.

  • Labeling: Must explicitly state "Contains 1-Acetyl-4-methylpiperazine - Basic/Irritant."

Emergency Response
  • Skin Contact:

    • Immediacy: Flush with water for 15 minutes .

    • Mechanism: Amines penetrate deep into tissue; surface washing is insufficient.

    • Action: Discard contaminated clothing; do not wash and reuse.

  • Eye Contact:

    • Immediacy: Flush at eyewash station for 15 minutes .

    • Hold Eyelids: Force eyelids open to ensure irrigation of the cul-de-sac (under the eyelid).

  • Spill Cleanup:

    • Evacuate the immediate area.[3]

    • Don Silver Shield/Laminate gloves .

    • Absorb with vermiculite or sand .[3]

    • Do NOT use sawdust (combustible reaction risk with some oxidizers/amines).

References

  • PubChem. (2025).[1] 1-Acetyl-4-methylpiperazine (Compound).[1][4] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). (2024). Information on Chemicals - Piperazine Derivatives Hazard Classification.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.